SL 0101-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,5R)-4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3/t10-,20+,21?,24?,25?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZSDJHGMAEGZ-JEAFIYPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(C([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of SL-0101-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL-0101-1 is a naturally derived small molecule that has garnered significant interest in the field of oncology research for its specific inhibitory action on the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. This technical guide provides an in-depth overview of the mechanism of action of SL-0101-1, detailing its molecular target, signaling pathways, and cellular effects. The information presented herein is a synthesis of key findings from peer-reviewed scientific literature, intended to support further research and drug development efforts.
Core Mechanism of Action: Selective RSK Inhibition
SL-0101-1, a kaempferol glycoside isolated from the tropical plant Forsteronia refracta, functions as a cell-permeable, reversible, and ATP-competitive inhibitor of RSK.[1] Its primary mechanism of action is the selective inhibition of the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[2][3] This specificity is a key attribute, as SL-0101-1 does not significantly inhibit the activity of upstream kinases in the signaling cascade, such as MEK, Raf, and PKC.[4][5]
The binding of SL-0101-1 to the NTKD of RSK prevents the phosphorylation of downstream RSK substrates, thereby modulating cellular processes such as proliferation and survival.[2] This targeted inhibition has been shown to be particularly effective in cancer cells that exhibit a dependency on the RSK signaling pathway.
Signaling Pathway of SL-0101-1 Action
The following diagram illustrates the established signaling pathway and the point of intervention for SL-0101-1.
Caption: The MAPK/ERK signaling cascade leading to RSK activation and the inhibitory effect of SL-0101-1.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for SL-0101-1.
Table 1: In Vitro Inhibitory Activity
| Target | Parameter | Value | ATP Concentration | Reference |
| RSK2 | IC50 | 89 nM | 100 µM | [1][2] |
| RSK1/2 | Ki | 1 µM | Not Specified | [1] |
Table 2: Cellular Activity in MCF-7 Human Breast Cancer Cells
| Parameter | Concentration | Effect | Reference |
| Inhibition of Proliferation | 100 µM | Significant inhibition of cell growth | [3] |
| Cell Cycle Arrest | 100 µM | Induces a block in the G1 phase | [1][3][4] |
| Effect on Normal Cells (MCF-10A) | Up to 100 µM | No significant effect on proliferation | [3][4] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the mechanism of action of SL-0101-1.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of SL-0101-1 on RSK activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human RSK2 enzyme is purified. A suitable substrate, such as S6 peptide, is prepared in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Inhibitor Preparation: SL-0101-1 is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP (e.g., 100 µM) to a mixture containing the RSK2 enzyme, S6 peptide substrate, and varying concentrations of SL-0101-1 or DMSO vehicle control.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is typically done using a method such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MCF-7 Cells)
Objective: To assess the effect of SL-0101-1 on the proliferation of cancer cells.
Protocol:
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of SL-0101-1 or a DMSO vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or a fluorescence-based assay like RealTime-Glo™. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the concentration of SL-0101-1 that inhibits cell growth by 50% (GI50) is calculated.
Cell Cycle Analysis
Objective: To determine the effect of SL-0101-1 on cell cycle progression.
Protocol:
-
Cell Treatment: MCF-7 cells are treated with SL-0101-1 (e.g., 100 µM) or a DMSO vehicle control for a specific duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software.
Logical Workflow for Target Validation and Compound Screening
The following diagram outlines a typical workflow for identifying and validating a specific kinase inhibitor like SL-0101-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Unveiling SL 0101-1: A Potent and Selective RSK Inhibitor from a Natural Source
A deep dive into the discovery, natural origins, and biochemical characterization of SL 0101-1, a novel kaempferol glycoside with significant potential in cancer research and drug development.
Executive Summary
This compound is a naturally occurring small molecule that has emerged as a highly selective and potent inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. Isolated from the tropical plant Forsteronia refracta, this kaempferol glycoside has demonstrated significant anti-proliferative effects in cancer cell lines, positioning it as a valuable tool for studying RSK-mediated signaling pathways and as a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, detailed experimental protocols for its isolation and characterization, and its effects on cellular signaling pathways.
Discovery and Natural Source
This compound was identified through a screening program of natural product extracts for their ability to inhibit RSK2, a key downstream effector of the Ras-MEK-ERK signaling pathway.[1] The compound was isolated from the leaves and twigs of Forsteronia refracta, a plant belonging to the Apocynaceae family, native to the rainforests of South America.[2][3][4][5] The discovery of this compound highlighted the potential of natural products as a rich source of novel and specific kinase inhibitors.
Physicochemical and Biological Properties
This compound is a kaempferol 3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside).[5] Its chemical and biological properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₄O₁₂ | |
| Molecular Weight | 516.46 g/mol | |
| CAS Number | 77307-50-7 | [6] |
| Appearance | Not specified in reviewed literature | |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Biological Activity of this compound
| Target | Assay Type | IC₅₀ | Kᵢ | Reference(s) |
| RSK2 | Kinase Assay | 89 nM | - | [6][7][8] |
| RSK1/2 | Kinase Assay | - | 1 µM | [3][4] |
Experimental Protocols
Isolation of this compound from Forsteronia refracta
The following is a generalized protocol based on typical natural product isolation procedures, as the specific, detailed protocol from the primary literature was not available in the public domain.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of the atoms. While the raw spectral data is not publicly available, published chemical shifts for similar kaempferol glycosides would have been used for comparison and confirmation.
In Vitro RSK2 Kinase Assay
The inhibitory activity of this compound against RSK2 is typically determined using an in vitro kinase assay.[2][9][10]
MCF-7 Cell Proliferation Assay
The anti-proliferative effects of this compound are often evaluated using the MCF-7 human breast cancer cell line.[1][5][8][11][12]
Mechanism of Action and Signaling Pathways
This compound is a selective, ATP-competitive inhibitor of the N-terminal kinase domain of RSK1 and RSK2.[3][4] RSK is a downstream effector of the Ras/mitogen-activated protein kinase (MAPK) pathway. By inhibiting RSK, this compound can modulate the phosphorylation of various downstream substrates involved in cell proliferation, survival, and motility.[1] This includes transcription factors such as cAMP response element-binding protein (CREB) and c-Fos.[13][14][15][16][17]
Conclusion
This compound represents a significant discovery in the field of kinase inhibitors. Its natural origin, high selectivity for RSK, and demonstrated anti-proliferative activity make it an invaluable research tool and a promising scaffold for the development of new cancer therapies. Further investigation into its in vivo efficacy and safety profile, along with the development of synthetic analogs with improved pharmacokinetic properties, will be crucial in translating the potential of this natural product into clinical applications.
References
- 1. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 2. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 7. RSK Promotes Prostate Cancer Progression in Bone through ING3, CKAP2 and PTK6-mediated Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcf7.com [mcf7.com]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The transcription factors CREB and c-Fos play key roles in NCAM-mediated neuritogenesis in PC12-E2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Activation of the CREB/c-Fos Pathway during Long-Term Synaptic Plasticity in the Cerebellum Granular Layer [frontiersin.org]
- 15. CREB phosphorylation and c-Fos expression in the hippocampus of rats during acquisition and recall of a socially transmitted food preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced CREB phosphorylation and changes in c-Fos and FRA expression in striatum accompany amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
Introduction: SL 0101-1, a Selective RSK Inhibitor
An In-depth Technical Guide to the Structure-Activity Relationship of SL 0101-1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound, a pioneering inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. It details the molecular features critical for its inhibitory activity, summarizes quantitative data, outlines key experimental protocols, and visualizes the complex biological and experimental workflows involved in its study.
This compound is a naturally occurring acetylated flavonol glycoside isolated from the tropical plant Forsteronia refracta.[1] It has garnered significant attention as the first identified specific, cell-permeable, and reversible inhibitor of the RSK family of serine/threonine kinases.[2][3] RSK proteins are key downstream effectors of the Ras-MEK-ERK signaling pathway, which is frequently hyperactivated in various human cancers.[4][5] By targeting RSK, this compound presents a valuable chemical probe and a promising pharmacophore for the development of novel anti-cancer therapeutics.[6][7]
This compound acts as an ATP-competitive inhibitor that selectively targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2 in the nanomolar range, without significantly affecting upstream kinases like MEK, Raf, or PKC.[1][3][8] Its ability to impair the growth of cancer cells, such as the MCF-7 human breast cancer line, while having no effect on normal breast epithelial cells (MCF-10A), highlights its therapeutic potential.[1][9][10] However, challenges such as a high effective concentration (EC50) in cell-based assays compared to its in vitro potency (IC50), poor pharmacokinetic properties, and a short biological half-life have driven extensive SAR studies to develop improved analogues.[1][8][11]
Core Structure and Mechanism of Action
The chemical structure of this compound is kaempferol 3-O-(3'',4''-di-O-acetyl-α-l-rhamnopyranoside).[6] Its inhibitory action relies on binding to a unique pocket in the RSK NTKD. This binding site, which overlaps with the ATP-binding site, is formed by a significant structural rearrangement of the kinase's N-lobe, conferring specificity.[8]
The interaction is stabilized by hydrogen bonds between the phenolic hydroxyl groups of the kaempferol backbone and the protein.[8] SAR studies have systematically dissected the contribution of each part of the molecule—the kaempferol aglycone, the rhamnose sugar, and its acetyl groups—to both potency and selectivity.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the key quantitative data from SAR studies on this compound and its derivatives.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | ATP Concentration | Notes |
| RSK1/2 | IC50 | 89 nM | 100 µM | Selective for RSK1/2 over other AGC kinases.[1] |
| RSK2 | IC50 | 90 nM | 10 µM | Potent inhibition in kinase assays.[1] |
| RSK1/2 | Ki | 1 µM | N/A | Demonstrates competitive inhibition.[2][8] |
| RSK3/4 | Activity | No Inhibition | N/A | SL0101 does not inhibit RSK3 and RSK4 isoforms.[4] |
| MCF-7 Cells | EC50 | ~50 µM | N/A | Significantly higher concentration needed in cells, suggesting permeability or stability issues.[1] |
Table 2: Structure-Activity Relationship of Key this compound Analogues
| Analogue/Modification | Target | Parameter | Value | Key Finding |
| This compound (Parent) | RSK2 | IC50 | 392 nM (10 µM ATP) | Baseline compound for comparison.[1] |
| MCF-7 Cells | IC50 | 50 µM | Baseline cellular activity.[1] | |
| C5″ n-propyl SL0101 | RSK2 | IC50 | 183 nM (10 µM ATP) | ~2-fold improvement in vitro potency.[1] |
| MCF-7 Cells | IC50 | 8 µM | ~5-fold improvement in cellular potency.[1] | |
| O-methylated Hydroxyls | RSK | Activity | No Inhibition | Confirms the necessity of hydroxyl groups as hydrogen bond donors for binding.[8] |
| De-acylated Rhamnose | RSK | Selectivity | Decreased | Acylation of the rhamnose is essential for maintaining selectivity in intact cells.[6][7] |
| l-cyclitol analogues | RSK2 | Activity | Similar to SL0101 | Resistant to hydrolysis but not specific for RSK in cell-based assays.[11] |
| d-cyclitol analogues | RSK2 | Activity | No Inhibition | Demonstrates the critical role of sugar stereochemistry.[11] |
| 4"-n-propyl-carbamate | RSK2 | Binding | Highly Stable | Modification that confers high stability to the inhibitor-RSK2 complex, but not RSK1.[4] |
Key Structural Determinants of Activity
Analysis of the available data reveals several critical features of the this compound pharmacophore:
-
Kaempferol Hydroxyl Groups: The hydroxyl groups at the 4′, 5, and 7 positions of the kaempferol ring are essential for high-affinity interaction with RSK.[6][7] These groups act as hydrogen bond donors, anchoring the inhibitor in its binding pocket.[8]
-
Rhamnose Acylation: The 3'' and 4''-di-O-acetyl groups on the rhamnose moiety are crucial for maintaining selectivity for RSK within cells.[6][7] Their removal leads to a loss of specific activity. However, these ester linkages are susceptible to hydrolysis by ubiquitous intracellular esterases, which contributes to the compound's limited efficacy in cellular environments.[6][7]
-
Glycosidic Bond Stability: The glycosidic linkage is prone to acid-catalyzed hydrolysis, resulting in a short biological half-life.[11] This liability prompted the design of carbasugar (cyclitol) analogues to enhance stability, although these early versions struggled to maintain cellular specificity.[11]
-
Rhamnose C5" Position: Modifications at this position have proven fruitful. The addition of an n-propyl group at C5" led to an analogue with a two-fold increase in in vitro potency and a five-fold enhancement in cell-based assays, demonstrating that this position is amenable to substitution for improved affinity and cellular uptake.[1]
Signaling Pathways and Experimental Workflows
The Ras/ERK/RSK Signaling Pathway
This compound inhibits the final kinase in the Ras/ERK cascade. This pathway is a central regulator of cell proliferation, survival, and differentiation. Extracellular signals like growth factors activate cell surface receptors, triggering a phosphorylation cascade that ultimately activates RSK. Activated RSK then phosphorylates a host of cytoplasmic and nuclear substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of a potent and selective inhibitor of p90 Rsk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structural basis for the activity of the RSK-specific inhibitor, SL0101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | RSK | Tocris Bioscience [tocris.com]
- 10. adooq.com [adooq.com]
- 11. Item - Synthesis and StructureâActivity Relationship Study of 5a-Carbasugar Analogues of SL0101 - American Chemical Society - Figshare [acs.figshare.com]
The Ribosomal S6 Kinase (RSK) Signaling Pathway: A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that play a pivotal role in signal transduction, regulating a multitude of cellular processes including cell growth, proliferation, survival, and motility.[1] As downstream effectors of the Ras/ERK (Extracellular signal-regulated kinase) signaling pathway, RSKs are implicated in various physiological and pathological conditions, most notably in cancer, making them a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the core components of the RSK signaling pathway, its activation mechanisms, downstream substrates, and its multifaceted roles in cellular function and disease. Furthermore, this guide furnishes detailed protocols for key experimental methodologies essential for the investigation of RSK signaling and presents quantitative data in a structured format to facilitate comparative analysis.
Introduction to the Ribosomal S6 Kinase Family
The RSK family is comprised of two main subfamilies: the 90 kDa ribosomal S6 kinases (p90RSK) and the 70 kDa ribosomal S6 kinases (p70S6K).[4] In vertebrates, the p90RSK family includes four isoforms: RSK1, RSK2, RSK3, and RSK4.[1] These isoforms share a high degree of structural homology, characterized by the presence of two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[5] The p70S6K family includes S6K1 and S6K2, which are key effectors of the mTOR signaling pathway.[6] This guide will primarily focus on the p90RSK family, which is directly activated by the MAPK/ERK pathway.[4]
Dysregulation of RSK signaling is frequently observed in various human cancers, where it can promote tumor growth, metastasis, and resistance to therapy.[3][7] For instance, hyperactive RSK signaling is found in several cancers and supports cell transformation and tumor growth.[7] Notably, mutations in the RPS6KA3 gene, which encodes RSK2, are the cause of Coffin-Lowry syndrome, a rare X-linked genetic disorder characterized by intellectual and developmental disabilities.
The Core Signaling Pathway: Activation and Downstream Effectors
The activation of RSK is a multi-step process initiated by extracellular signals such as growth factors, which activate receptor tyrosine kinases and subsequently the Ras/ERK signaling cascade.
RSK Activation Mechanism
Upon stimulation by mitogens, the Ras/ERK pathway is activated, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then directly phosphorylates RSK on multiple residues. This initiates a cascade of phosphorylation events, including autophosphorylation, which culminates in the full activation of RSK's kinase activity.[5] The NTKD is responsible for phosphorylating exogenous substrates, while the CTKD's primary role is to autophosphorylate the linker region, which in turn facilitates the activation of the NTKD by PDK1.[5]
Downstream Substrates and Cellular Functions
Once activated, RSK phosphorylates a diverse array of substrates in both the cytoplasm and the nucleus, thereby regulating a wide range of cellular processes.
-
Transcription Factors: RSK can translocate to the nucleus and phosphorylate several transcription factors, including CREB (cAMP response element-binding protein) at Ser133, c-Fos, and the estrogen receptor-α (ERα).[4][8] This leads to the regulation of gene expression programs that control cell proliferation, survival, and differentiation.
-
Cell Cycle Regulators: RSK influences cell cycle progression by phosphorylating proteins such as the tumor suppressor p27Kip1, promoting its cytoplasmic localization and degradation.[9]
-
Survival Proteins: RSK promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.[9]
-
Cytoskeletal Proteins: RSK2 has been shown to regulate cell adhesion and motility by phosphorylating Filamin A (FLNa).[3]
-
Translation Machinery: As their name suggests, RSKs can phosphorylate ribosomal protein S6 (rpS6), a component of the 40S ribosomal subunit, although the precise functional consequence of this phosphorylation is still under investigation.[6]
Quantitative Data on RSK Signaling
The following tables summarize key quantitative data related to the RSK signaling pathway, compiled from various studies.
Table 1: Key Phosphorylation Sites in Human RSK1 Activation
| Phosphorylation Site | Upstream Kinase | Function |
| Thr359/Ser363 | ERK1/2 | Initial activation |
| Ser380 | RSK1 (autophosphorylation) | Creates docking site for PDK1 |
| Ser221 | PDK1 | Full activation of NTKD |
| Thr573 | ERK1/2 | Activation of CTKD |
Data compiled from multiple sources.[6][9][10]
Table 2: Examples of RSK Substrates and Phosphorylation Sites
| Substrate | Phosphorylation Site | Cellular Function |
| CREB | Ser133 | Gene transcription |
| c-Fos | Ser362 | Gene transcription |
| Bad | Ser112 | Inhibition of apoptosis |
| Filamin A (FLNa) | Ser2152 | Regulation of cell adhesion |
| p27Kip1 | Thr198 | Cell cycle progression |
| rpS6 | Ser235/236 | Translation (proposed) |
Data compiled from multiple sources.[3][8][9]
Key Experimental Protocols for Studying RSK Signaling
Investigating the RSK signaling pathway requires a combination of biochemical and cell-based assays. Below are detailed protocols for some of the most common and crucial experiments.
Western Blotting for Phospho-RSK
This protocol is designed to detect the phosphorylation status of RSK, which is indicative of its activation state.
Methodology:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with stimuli (e.g., growth factors) as required.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody specific for phosphorylated RSK (e.g., anti-phospho-RSK (Ser380)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total RSK.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of RSK on a given substrate.
Methodology:
-
Immunoprecipitation of RSK (optional, for endogenous kinase):
-
Incubate cell lysate with an anti-RSK antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated RSK or use purified recombinant RSK in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add a purified substrate (e.g., GST-S6 fusion protein) and ATP (often including γ-³²P-ATP for radioactive detection or using non-radioactive methods like ADP-Glo™).[13][14]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and autoradiography (for ³²P) or by Western blot using a phospho-specific antibody against the substrate.[13]
-
GST Pull-Down Assay for Protein-Protein Interactions
This in vitro technique is used to identify or confirm interactions between RSK and other proteins.[15]
Methodology:
-
Preparation of Bait Protein:
-
Express a GST-fusion protein of your "bait" protein (e.g., GST-RSK) in E. coli and purify it.
-
-
Immobilization of Bait:
-
Incubate the purified GST-bait protein with glutathione-agarose beads to immobilize it.
-
-
Incubation with Prey:
-
Prepare a cell lysate containing the potential "prey" proteins.
-
Incubate the lysate with the bait-bound beads for several hours to overnight at 4°C.
-
-
Washing:
-
Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a high concentration of reduced glutathione or a low pH buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, or by Western blot using an antibody against the suspected interacting protein. For discovery of novel interactors, the eluted proteins can be identified by mass spectrometry.[16]
-
RSK in Disease and as a Therapeutic Target
The central role of RSK in promoting cell proliferation and survival has made it an attractive target for cancer therapy.[17] Elevated RSK activity has been documented in a variety of cancers, including breast, prostate, and lung cancer, often correlating with poor prognosis.[17] Several small molecule inhibitors of RSK have been developed and are currently being evaluated in preclinical and clinical studies.[3] These inhibitors typically target the ATP-binding pocket of one or both of the kinase domains.[3] The development of isoform-specific RSK inhibitors is an active area of research, as the different RSK isoforms can have non-redundant and even opposing functions in certain contexts.
Conclusion
The Ribosomal S6 Kinase signaling pathway is a critical regulator of fundamental cellular processes, and its dysregulation is a hallmark of several human diseases, particularly cancer. A thorough understanding of the molecular mechanisms governing RSK activation and its downstream effects is paramount for the development of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of RSK signaling and to advance the discovery of effective RSK-targeted therapies.
References
- 1. MAP kinase mediated activation of RSK1 and MK2 substrate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p90 Ribosomal S6 Kinase 1 (RSK1) and the Catalytic Subunit of Protein Kinase A (PKA) Compete for Binding the Pseudosubstrate Region of PKAR1α: ROLE IN THE REGULATION OF PKA AND RSK1 ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stepwise and digital pattern of RSK phosphorylation determines the outcome of thymic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 16. Defining the role of the RSK isoforms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective Targeting of RSK Isoforms in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Downstream Signaling Targets of SL 0101-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), has emerged as a critical tool for dissecting the intricate signaling pathways governed by this family of serine/threonine kinases. This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, detailing its mechanism of action and the experimental evidence supporting its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their investigations. Through the inhibition of RSK, this compound modulates a cascade of downstream effectors, impacting fundamental cellular processes including cell proliferation, survival, and gene expression, making it a valuable agent in cancer research and beyond.
Introduction
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Comprising four isoforms in humans (RSK1-4), these kinases play a pivotal role in regulating diverse cellular functions. This compound is a cell-permeable, selective, and reversible ATP-competitive inhibitor of RSK, with a reported IC50 of 89 nM for RSK2.[2][3] It specifically targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2, without significantly affecting upstream kinases such as MEK or Raf. This specificity makes this compound an invaluable pharmacological tool to elucidate the downstream signaling pathways regulated by RSK.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for binding to the N-terminal kinase domain (NTKD) of RSK. The NTKD is responsible for phosphorylating the majority of RSK substrates. By blocking this domain, this compound effectively prevents the downstream signaling events mediated by RSK.
Key Downstream Signaling Targets and Cellular Effects
Inhibition of RSK by this compound leads to the modulation of several key downstream signaling pathways and cellular processes.
Inhibition of Cell Proliferation and Cell Cycle Arrest
A primary and well-documented effect of this compound is the inhibition of cancer cell proliferation.[1][2] This is notably observed in MCF-7 human breast cancer cells, where this compound induces a cell cycle block in the G1 phase.[2] In contrast, it has been shown to have no effect on the proliferation of normal human breast cell lines.[3]
Quantitative Data: Cell Cycle Analysis of MCF-7 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (Control) | 48.9 | 39.4 | 11.6 |
| This compound (10 µM) | Increased | Decreased | No significant change |
Note: Specific percentage values for this compound treatment require direct extraction from the primary literature (Smith et al., 2005), which is not fully accessible in the provided search results. The table reflects the qualitative description of a G1 arrest.
Modulation of Transcription Factors
RSK is known to phosphorylate and regulate the activity of several transcription factors, thereby influencing gene expression programs critical for cell growth and survival.
-
CREB (cAMP response element-binding protein): RSK can phosphorylate CREB at Ser133, a key event for its activation and subsequent transcription of target genes, including the proto-oncogene c-fos.[4][5] Inhibition of RSK by this compound is expected to attenuate CREB-mediated transcription.
-
c-Fos: The expression of the immediate early gene c-fos is often used as a marker for neuronal activation and is partly regulated by CREB.[4][6] By inhibiting the upstream kinase RSK, this compound can indirectly suppress the induction of c-fos.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[7][8][9] Some studies suggest a potential role for RSK in modulating NF-κB activity, indicating that this compound could have an impact on this pathway.
Regulation of Protein Synthesis
RSK plays a role in the regulation of protein synthesis through the phosphorylation of downstream targets involved in the translational machinery.
-
Ribosomal Protein S6 (rpS6): rpS6 is a component of the 40S ribosomal subunit, and its phosphorylation is associated with an increase in the translation of a specific subset of mRNAs. While p70S6K is the primary kinase responsible for rpS6 phosphorylation, RSK can also contribute to this process.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to study the effects of this compound.
Cell Culture and Proliferation Assay
Cell Line: MCF-7 (human breast adenocarcinoma)
Protocol:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 0.01 mg/mL bovine insulin, 1.5 g/L sodium bicarbonate, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate.[10]
-
Seed 1.5 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 atmosphere.[11]
-
Treat cells with varying concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) for 72 hours.[11]
-
Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Calculate the half-maximal growth inhibitory concentration (GI50).
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of downstream targets such as CREB and rpS6.
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal kinase activity.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the MAPK/RSK pathway.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target (e.g., anti-phospho-CREB Ser133) and the total protein as a loading control, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
In Vitro RSK2 Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on RSK2.
Protocol:
-
Perform the kinase reaction in a buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
To a final volume of 25 µL, add purified active RSK2 enzyme, the substrate (e.g., a specific peptide or protein like GST-S6), and varying concentrations of this compound.
-
Initiate the reaction by adding ATP (containing [γ-32P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity to determine the IC50 of this compound.
Visualizations of Signaling Pathways and Workflows
Conclusion
This compound is a potent and selective inhibitor of RSK, making it an indispensable tool for elucidating the complex downstream signaling networks regulated by this kinase family. Its ability to inhibit cancer cell proliferation by inducing G1 cell cycle arrest, coupled with its influence on key transcription factors and the protein synthesis machinery, highlights the therapeutic potential of targeting the RSK pathway. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the multifaceted roles of RSK in cellular physiology and disease.
References
- 1. The PKARIα Subunit of Protein Kinase A Modulates the Activation of p90RSK1 and Its Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Frontiers | Activation of the CREB/c-Fos Pathway during Long-Term Synaptic Plasticity in the Cerebellum Granular Layer [frontiersin.org]
- 6. L-Type Ca(2+) channels are essential for glutamate-mediated CREB phosphorylation and c-fos gene expression in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. JCI Insight - Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD [insight.jci.org]
- 10. mcf7.com [mcf7.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Impact of SL 0101-1 on the MAPK/ERK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL 0101-1 is a selective, cell-permeable, and reversible inhibitor of p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that act as downstream effectors of the MAPK/ERK signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the MAPK/ERK pathway, and its potential as a therapeutic agent, particularly in oncology. The document summarizes key quantitative data, details experimental protocols for studying its activity, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to this compound
This compound is a kaempferol glycoside originally isolated from the tropical plant Forsteronia refracta.[1][2][3] It has been identified as a potent and selective inhibitor of RSK, with a reported half-maximal inhibitory concentration (IC50) of 89 nM for RSK2.[1][4][5][6] Notably, this compound exhibits selectivity for RSK over upstream kinases in the MAPK/ERK pathway, such as MEK and Raf, making it a valuable tool for dissecting the specific roles of RSK in cellular processes.[2][4][7]
Mechanism of Action
This compound exerts its inhibitory effect on the MAPK/ERK pathway by directly targeting RSK. The MAPK/ERK pathway is a highly conserved signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[8][9] The canonical pathway involves the activation of Ras, which in turn activates Raf, MEK, and finally ERK. Activated ERK then phosphorylates a variety of downstream targets, including RSK.
This compound acts downstream of ERK by inhibiting the kinase activity of RSK.[10] By doing so, it prevents the phosphorylation of RSK substrates, thereby modulating the cellular processes regulated by this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Ki | Assay Conditions | Reference |
| RSK2 | 89 nM | 1 µM | --- | [1][4][5][6] |
| RSK1 | Not specified | 1 µM | --- | [1] |
Table 2: Cellular Effects
| Cell Line | Effect | Concentration | Reference |
| MCF-7 (human breast cancer) | Inhibition of proliferation | 100 µM | [2] |
| MCF-7 (human breast cancer) | G1 phase cell cycle arrest | 100 µM | [2] |
| Normal breast cell line | No effect on growth | Not specified | [4][6] |
| HeLa-T-PFK1G | Promoted PFK1 assemblies in ~77% of cells | 10 µM | [11] |
| Rat myocardial tissue | Blocked the slow force response to stretch | 10 µM | [12][13] |
Experimental Protocols
This section provides an overview of common experimental protocols used to characterize the effects of this compound.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on RSK activity.
Protocol:
-
Reagents: Recombinant active RSK2 enzyme, a suitable substrate (e.g., S6 peptide), ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods), this compound at various concentrations, and kinase assay buffer.
-
Procedure:
-
Incubate the RSK2 enzyme with varying concentrations of this compound in the kinase assay buffer for a predetermined time (e.g., 10-30 minutes) at 30°C.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or boiling in SDS-PAGE sample buffer).
-
Detect the phosphorylated substrate. This can be done by autoradiography if using γ-32P-ATP, or by using a phosphospecific antibody in an ELISA or Western blot format.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 6. adooq.com [adooq.com]
- 7. This compound | RSK | Tocris Bioscience [tocris.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. scbt.com [scbt.com]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
SL 0101-1: A Technical Guide to a Selective RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on SL 0101-1, a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its use in research settings.
Core Compound Data
This compound is a potent and selective inhibitor of RSK1 and RSK2, making it a valuable tool for studying the roles of these kinases in cellular signaling pathways.[1] Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 77307-50-7 | |
| Molecular Weight | 516.46 g/mol | |
| Molecular Formula | C₂₅H₂₄O₁₂ | |
| Synonyms | SL0101 | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective, cell-permeable, and ATP-competitive inhibitor of the N-terminal kinase domain of RSK1 and RSK2.[1] It exhibits a high degree of selectivity for RSK over other kinases. RSK isoforms are key downstream effectors of the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is crucial in regulating a multitude of cellular processes, including cell proliferation, survival, growth, and motility.[1][2]
The inhibition of RSK by this compound blocks the phosphorylation of downstream substrates, thereby modulating gene transcription and mRNA translation, which can lead to cell cycle arrest and inhibition of cell proliferation.[1][2]
Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro RSK2 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of RSK2 in a cell-free system.
Materials:
-
Active RSK2 enzyme
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Synthetic peptide substrate (e.g., KRRRLSSLRA) at 1 mg/mL in water
-
ATP Stock Solution (10 mM)
-
γ-³²P-ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing Kinase Assay Buffer, the desired concentration of active RSK2 enzyme, and the synthetic peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and γ-³²P-ATP (final ATP concentration typically 10-100 µM).[3]
-
Incubate the reaction at 30°C for 15-30 minutes.[3]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value of this compound.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the proliferation of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) or DMSO (vehicle control) for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of RSK Pathway Inhibition
This technique is used to detect changes in the phosphorylation state of RSK and its downstream targets upon treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK (Ser380), anti-total RSK, and antibodies against downstream targets like phospho-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate MCF-7 cells and treat with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK (Ser380)) overnight at 4°C.[4]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RSK or a loading control protein like GAPDH or β-actin.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-p90RSK (Ser380) Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: SL 0101-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL 0101-1 is a potent and selective, cell-permeable inhibitor of p90 ribosomal S6 kinase (RSK).[1][2][3][4] Specifically, it targets the N-terminal kinase domain of RSK1 and RSK2, acting as a reversible, ATP-competitive inhibitor.[3][5] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound and its analogs against RSK2. Additionally, it includes a summary of reported inhibitory concentrations and a schematic of the relevant signaling pathway.
Data Presentation
The inhibitory activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes key quantitative data for this compound.
| Compound | Target Kinase | IC50 (nM) | Ki (µM) | Notes |
| This compound | RSK2 | 89 | 1 | ATP-competitive inhibitor.[1][2][3] |
| This compound | RSK1 | - | - | Also inhibits RSK1.[5] |
| Ketone analog 9 | RSK2 | 252 | - | A more potent analog of this compound.[6] |
| Analog 11 | RSK2 | 869 | - | An analog with similar potency to this compound.[6] |
| Analog 13 | RSK2 | 493 | - | An analog with similar potency to this compound.[6] |
| Analog 14 | RSK2 | 356 | - | An analog with similar potency to this compound.[6] |
Signaling Pathway
This compound inhibits the RSK signaling cascade, which is a critical downstream component of the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and motility.
Figure 1: Simplified signaling pathway showing the inhibition of RSK by this compound.
Experimental Protocols
This section details two common methods for performing an in vitro kinase assay to determine the inhibitory potential of this compound against RSK2: a radiometric assay and a luminescence-based assay.
Experimental Workflow
The general workflow for an in vitro kinase assay to test an inhibitor like this compound is outlined below.
Figure 2: General experimental workflow for an in vitro kinase assay.
Protocol 1: Radiometric Filter Binding Assay
This method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific peptide substrate.
Materials:
-
Active RSK2 Enzyme: Recombinant, purified RSK2.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions.
-
Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA. Add 0.25 mM DTT just before use.[2][6]
-
Peptide Substrate: A synthetic peptide such as KRRRLSSLRA.[2][6] Prepare a stock solution (e.g., 1 mg/mL in water).
-
[γ-³²P]ATP or [γ-³³P]ATP: Specific activity >3000 Ci/mmol.
-
Cold ATP: Prepare a stock solution (e.g., 10 mM).
-
Phosphocellulose Paper (P81): For capturing the phosphorylated substrate.
-
1% Phosphoric Acid: For washing the phosphocellulose paper.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, for each reaction, combine:
-
10 µL of diluted active RSK2 enzyme.
-
5 µL of the peptide substrate solution.
-
1 µL of this compound dilution (or DMSO for control).
-
4 µL of Kinase Assay Buffer.
-
-
Pre-incubation: Gently mix and pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Kinase Reaction: Add 5 µL of the ATP mix (containing both cold ATP and [γ-³²P]ATP or [γ-³³P]ATP to achieve a final desired concentration, e.g., 100 µM).
-
Incubation: Incubate the reaction for 30 minutes at 30°C.
-
Stop the Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Washing: Wash the P81 paper strips three times for 5 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Detection: Place the washed P81 paper strips into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This commercially available assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Active RSK2 Enzyme: Recombinant, purified RSK2.
-
This compound: Prepare a stock solution and serial dilutions in DMSO.
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]
-
Peptide Substrate: RSK peptide substrate (e.g., from a commercial kit or the same as in Protocol 1).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well low-volume white plates.
-
Luminometer.
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, ATP, and this compound in the Kinase Buffer.
-
Set Up the Reaction Plate: In a 384-well plate, add the following to each well:
-
1 µL of this compound dilution (or 5% DMSO for control).
-
2 µL of diluted RSK2 enzyme.
-
2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.
References
- 1. promega.com [promega.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. france.promega.com [france.promega.com]
Application Notes and Protocols: SL0101-1 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL0101-1 is a cell-permeable, selective, and reversible inhibitor of p90 ribosomal S6 kinase (RSK).[1][2] Isolated from the tropical plant Forsteronia refracta, this kaempferol glycoside acts as an ATP-competitive inhibitor, primarily targeting the N-terminal kinase domain of RSK1 and RSK2.[1][3] Its demonstrated ability to selectively inhibit cancer cell proliferation while sparing normal cells makes it a valuable tool for cancer research and a potential lead compound for therapeutic development.[4][5]
These application notes provide comprehensive protocols for utilizing SL0101-1 in cell culture, including determining optimal concentrations, assessing effects on cell viability and cell cycle, and analyzing its impact on intracellular signaling pathways.
Mechanism of Action
SL0101-1 exerts its biological effects by specifically inhibiting the activity of RSK1 and RSK2, downstream effectors of the MAPK/ERK signaling pathway.[6] The in vitro IC50 for RSK2 is 89 nM, with a Ki of 1 µM for RSK1/2.[1][7] By blocking RSK, SL0101-1 prevents the phosphorylation of numerous downstream substrates involved in cell proliferation, survival, and motility.[6][8] Notably, it has been shown to induce a G1 phase cell cycle block in cancer cells such as the human breast cancer cell line MCF-7.[1][5] While highly selective for RSK, some studies suggest potential off-target effects on the mTORC1 signaling pathway, which should be considered during experimental design.[9]
Data Presentation: Efficacy of SL0101-1
The following table summarizes the reported concentrations and inhibitory effects of SL0101-1 in various contexts.
| Parameter | Cell Line / Target | Concentration / IC50 | Reference |
| Biochemical IC50 | RSK2 | 89 nM | [1][2][7] |
| Binding Affinity (Ki) | RSK1/2 | 1 µM | [1] |
| Cell Proliferation IC50 | MCF-7 (Breast Cancer) | 45.6 µM | |
| Effective Concentration | MCF-7 (Breast Cancer) | 100 µM (induces G1 arrest) | [10] |
| Effective Concentration | Angiotensin II-induced cell proliferation | 30 µM (attenuates proliferation) | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of SL0101-1 on a given cell line and to establish the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SL0101-1 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or SDS solution)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of SL0101-1 in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Remove the overnight medium from the cells and add 100 µL of the SL0101-1 dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the SL0101-1 concentration to determine the IC50 value.
Western Blot Analysis of RSK Substrate Phosphorylation
This protocol allows for the assessment of SL0101-1's inhibitory effect on the RSK signaling pathway by examining the phosphorylation status of known RSK substrates.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SL0101-1 stock solution (dissolved in DMSO)
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK substrate (RxxS/T), anti-total RSK, anti-GAPDH or β-actin)[14]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of SL0101-1 (and a vehicle control) for a specified time. In some experimental setups, cells are serum-starved prior to treatment and then stimulated with a growth factor (e.g., EGF or PMA) to activate the MAPK/RSK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK substrate) overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and develop the blot using a chemiluminescent substrate. h. Image the blot using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein or a loading control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of SL0101-1 on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SL0101-1 stock solution (dissolved in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15][16]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of SL0101-1 and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes.[16]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[16] Discard the ethanol and wash the cell pellet twice with PBS.[16] Resuspend the pellet in PI staining solution.[16]
-
Incubation: Incubate the cells in the staining solution for 5-10 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[15]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of SL0101-1 Action
Caption: SL0101-1 inhibits the MAPK/ERK signaling pathway.
Experimental Workflow for Determining SL0101-1 Efficacy
Caption: Workflow for assessing SL0101-1's effects in cell culture.
Logical Relationship of SL0101-1 Inhibition
Caption: Inhibition of RSK by SL0101-1 disrupts cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay [protocols.io]
- 14. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: SL 0101-1 for the Inhibition of p-RSK
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), in Western blot protocols to study the phosphorylation of RSK (p-RSK). Detailed methodologies for sample preparation, Western blotting, and data interpretation are presented, alongside a summary of key quantitative data and a visual representation of the relevant signaling pathway and experimental workflow.
Introduction
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1][2] RSK is a key downstream effector of the MAPK/ERK signaling cascade.[1] this compound is a cell-permeable and selective inhibitor of RSK, making it a valuable tool for investigating the physiological and pathological functions of the RSK signaling pathway.[3][4] Western blotting is a widely used technique to detect and quantify the phosphorylation status of RSK, providing insights into the efficacy and mechanism of action of inhibitors like this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in studying p-RSK.
| Parameter | Value | Source |
| This compound IC50 for RSK2 | 89 nM | [4][5] |
| This compound Ki for RSK1/2 | 1 µM | [4] |
| Effective Concentration in Cell Culture | 1 µM - 100 µM | [4][6][7][8][9] |
| p-RSK (Ser380) Primary Antibody Dilution (WB) | 1:500 - 1:2000 | [10][11] |
| Secondary Antibody Dilution (WB) | 1:1000 - 1:20,000 | [12][13] |
Experimental Protocols
Western Blot Protocol for p-RSK Detection
This protocol outlines the steps for treating cells with this compound and subsequently detecting the phosphorylation of RSK at Serine 380 (a common phosphorylation site) via Western blot.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for the appropriate duration (e.g., 4-5 hours).[7][8] Include a vehicle-treated control (e.g., DMSO).
-
To induce RSK phosphorylation, stimulate cells with a growth factor (e.g., EGF or TPA) for 15-30 minutes before harvesting.[14]
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[12]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay such as the BCA assay.
4. SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10%).
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-RSK (e.g., p-RSK Ser380) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.[10][11][15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[15]
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total RSK or a loading control protein like GAPDH or β-actin.
Visualizations
RSK Signaling Pathway and Inhibition by this compound
Caption: The MAPK/ERK signaling cascade leading to RSK activation and its inhibition by this compound.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for the Western blot analysis of p-RSK.
References
- 1. Phospho-p90RSK (Ser380) (D3H11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-p90RSK (Ser380) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. High-content quantitative high-throughput screening identifies a cell cycle-associated signaling cascade that regulates a multienzyme metabolic assembly for glucose metabolism | bioRxiv [biorxiv.org]
- 9. p90 Ribosomal S6 Kinase 1 (RSK1) and the Catalytic Subunit of Protein Kinase A (PKA) Compete for Binding the Pseudosubstrate Region of PKAR1α: ROLE IN THE REGULATION OF PKA AND RSK1 ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-p90RSK (Ser380) Polyclonal Antibody (BS-3362R) [thermofisher.com]
- 11. Phospho-RSK1 (Ser380) Polyclonal Antibody (PA5-97374) [thermofisher.com]
- 12. origene.com [origene.com]
- 13. peakproteins.com [peakproteins.com]
- 14. Phospho-p90RSK (Ser380) (D5D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes: Utilizing SL 0101-1 in MCF-7 Cancer Cells
Introduction
SL 0101-1 is a cell-permeable, selective, and reversible inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2] Isolated from the tropical plant Forsteronia refracta, this kaempferol glycoside demonstrates notable specificity for RSK, particularly RSK2, without significantly affecting upstream kinases in the MAPK pathway such as MEK, Raf, or PKC.[3][4] In the context of breast cancer research, this compound is a valuable tool for investigating the role of RSK signaling in cell proliferation and survival. Notably, it has been shown to inhibit the growth of the human breast cancer cell line MCF-7, which is a widely used model for estrogen receptor-positive (ER+) breast cancer.[5][6][7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the N-terminal kinase domain of RSK.[7][8] The p90 RSK family members are key downstream effectors of the MAPK/ERK signaling cascade. Upon activation, RSK phosphorylates numerous substrates involved in regulating gene expression, cell proliferation, and survival.
In MCF-7 cells, the inhibition of RSK by this compound leads to a halt in cell proliferation.[7] This anti-proliferative effect is primarily achieved by inducing a cell cycle block at the G1 phase.[1][2][4] Research indicates that RSK is overexpressed in a significant portion of human breast cancers, suggesting its role in promoting the growth of transformed cells.[7] this compound specifically curtails the growth of MCF-7 cancer cells with minimal effect on non-cancerous breast epithelial cell lines (e.g., MCF-10A), highlighting its potential as a targeted therapeutic agent.[9][10]
Data Presentation
The following tables summarize the key properties and biological activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 516.46 g/mol | [3] |
| Formula | C₂₅H₂₄O₁₂ | [3] |
| CAS Number | 77307-50-7 | [4] |
| Purity | ≥95% | [3] |
| Solubility | Soluble to 10 mM in DMSO | [3] |
| Storage | Store at -20°C | [3] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Target/Condition | Source |
| IC₅₀ | 89 nM | RSK2 | [3][5][11] |
| Kᵢ | 1 µM | RSK1/2 | [1][2][4] |
| Mechanism | ATP-competitive | RSK N-terminal kinase domain | [1][2] |
Table 3: Cellular Effects of this compound in MCF-7 Cells
| Effect | Effective Concentration | Experimental Observation | Source |
| Inhibition of Proliferation | 100 µM | Significant inhibition of MCF-7 cell growth. | [4] |
| Cell Cycle Arrest | 100 µM | Induces a block in the G1 phase of the cell cycle. | [1][2][4] |
| Substrate Phosphorylation | 30 µM | Attenuates angiotensin II-induced cell proliferation. | [4] |
| Cyclin D1 Regulation | 100 µM | Initially decreases cyclin D1 levels, though levels may recover over time. | [9] |
Mandatory Visualizations
Here are the diagrams illustrating the signaling pathways and experimental workflows.
Caption: this compound inhibits RSK, a downstream effector of the MAPK pathway.
Caption: General experimental workflow for treating MCF-7 cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | S6 Kinase | TargetMol [targetmol.com]
- 3. This compound | RSK | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. This compound|SL0101|Rsk inhibitor|CAS 77307-50-7 [dcchemicals.com]
- 7. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for the activity of the RSK-specific inhibitor, SL0101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
Application Notes and Protocols: SL 0101-1 Immunoprecipitation of RSK Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the MAPK/ERK signaling cascade. These kinases play a significant role in regulating diverse cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of RSK activity has been implicated in various diseases, notably in cancer, making it a compelling target for therapeutic intervention.[1]
SL 0101-1 is a selective, cell-permeable inhibitor of RSK, isolated from the tropical plant Forsteronia refracta.[1][2] It acts as a reversible, ATP-competitive inhibitor targeting the N-terminal kinase domain (NTKD) of RSK.[2][3] this compound has demonstrated specificity for RSK and has been shown to inhibit the proliferation of cancer cells, such as the MCF-7 human breast cancer cell line, by inducing a G1 phase cell cycle block.[1] This document provides detailed protocols for the immunoprecipitation of RSK protein, a key technique for studying protein-protein interactions and post-translational modifications, in the context of treatment with this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitor Specifications
| Parameter | Value | Reference |
| Target | p90 Ribosomal S6 Kinase (RSK) | |
| IC50 | 89 nM (for RSK2) | [2][4][5] |
| Ki | 1 µM (for RSK1/2) | [2] |
| Molecular Weight | 516.46 g/mol | |
| Formula | C₂₅H₂₄O₁₂ | |
| Solubility | Soluble to 10 mM in DMSO | |
| Purity | ≥95% | |
| Storage | Store at -20°C |
Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway leading to the activation of RSK and the inhibitory effect of this compound. Growth factor signaling initiates a cascade that results in the activation of ERK, which in turn phosphorylates and activates RSK. Activated RSK then phosphorylates numerous downstream substrates, influencing transcription, translation, and other cellular processes. This compound specifically inhibits the N-terminal kinase domain of RSK, preventing the phosphorylation of its substrates.
References
- 1. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. Ribosomal S6 Kinase (RSK) | DC Chemicals [dcchemicals.com]
SL 0101-1: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a cell-permeable, selective, and reversible ATP-competitive inhibitor of p90 Ribosomal S6 Kinase (RSK).[1][2] It specifically targets the N-terminal kinase domain of RSK1 and RSK2, playing a crucial role in the modulation of the MAPK/ERK signaling pathway.[2] This pathway is integral to a variety of cellular processes, including cell growth, proliferation, survival, and motility.[3] Dysregulation of the ERK/RSK signaling cascade has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and neuroinflammation, making this compound a valuable tool for neuroscience research.[1][2]
This document provides detailed application notes and protocols for the use of this compound in key areas of neuroscience research, based on available scientific literature.
Mechanism of Action
This compound exerts its effects by inhibiting p90RSK, a family of serine/threonine kinases that act as downstream effectors of the ERK1/2 signaling pathway. The ERK/RSK pathway is activated by a wide range of extracellular stimuli, including growth factors and neurotransmitters. Upon activation, RSK phosphorylates numerous substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and cellular function. By inhibiting RSK, this compound allows researchers to dissect the specific roles of this kinase in various neuronal processes and disease models.
References
- 1. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The extracellular signal-regulated kinase 1/2 pathway in neurological diseases: A potential therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cardiovascular Effects of SL 0101-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] RSK isoforms are key downstream effectors of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which plays a crucial role in cell proliferation, survival, and motility. While extensively studied in the context of cancer, the cardiovascular effects of this compound remain largely unexplored. Emerging evidence indicates a significant role for RSK in various cardiovascular pathologies, including cardiac hypertrophy and ischemia-reperfusion injury, suggesting that this compound could be a valuable tool for investigating these conditions and a potential therapeutic lead.
This document provides detailed application notes and experimental protocols for investigating the cardiovascular effects of this compound in both in vitro and ex vivo models.
Physicochemical Properties and In Vitro Activity of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₂ | [2] |
| Molecular Weight | 516.46 g/mol | [2] |
| Target | p90 Ribosomal S6 Kinase (RSK) | [1][2][3] |
| IC₅₀ (for RSK2) | 89 nM | [2] |
| Kᵢ (for RSK1/2) | 1 µM | [1] |
| Solubility | Soluble in DMSO (up to 10 mM) and Ethanol (up to 20 mM) | [2][3] |
Potential Cardiovascular Applications of this compound
Based on the known roles of RSK in the cardiovascular system, this compound can be utilized to investigate its potential therapeutic effects in the following areas:
-
Cardiac Hypertrophy: Pathological cardiac hypertrophy is a major risk factor for heart failure. RSK, particularly the RSK3 isoform, has been implicated in the signaling pathways that lead to myocyte growth. By inhibiting RSK, this compound may attenuate the hypertrophic response.
-
Ischemia-Reperfusion Injury: During a heart attack and subsequent reperfusion, RSK activation contributes to cardiomyocyte death. A key mechanism involves the phosphorylation and activation of the Na⁺/H⁺ exchanger (NHE1), leading to intracellular calcium overload. This compound could potentially protect the heart from this form of injury by blocking RSK-mediated NHE1 activation.
Experimental Protocols
In Vitro Model of Cardiac Hypertrophy
This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) and the assessment of the effects of this compound.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Plating medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium
-
Hypertrophic agonist (e.g., Phenylephrine, Endothelin-1)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Fluorescently-labeled phalloidin (for cell size measurement)
-
DAPI (for nuclear staining)
-
Reagents for protein extraction and Western blotting
-
Antibodies: anti-phospho-RSK (e.g., Thr359/Ser363), anti-total RSK, anti-atrial natriuretic peptide (ANP), anti-β-myosin heavy chain (β-MHC), anti-GAPDH.
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture NRVMs on appropriate culture plates.
-
Once confluent, starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 3 hours.[3]
-
Induce hypertrophy by adding a hypertrophic agonist (e.g., 100 µM Phenylephrine) for 48 hours.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% PFA.
-
Permeabilize and stain with fluorescently-labeled phalloidin and DAPI.
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.
-
-
Gene Expression of Hypertrophic Markers:
-
Lyse the cells and extract total protein.
-
Perform Western blotting to analyze the expression levels of ANP and β-MHC. Normalize to a loading control like GAPDH.
-
-
-
Confirmation of RSK Inhibition:
-
Perform Western blotting on cell lysates to measure the phosphorylation status of RSK at its activating sites (e.g., Thr359/Ser363) to confirm the inhibitory effect of this compound.
-
Expected Outcomes:
Treatment with a hypertrophic agonist is expected to increase cardiomyocyte cell size and the expression of hypertrophic markers. Pre-treatment with this compound is hypothesized to attenuate these hypertrophic responses in a dose-dependent manner.
Illustrative Data Table:
| Treatment | Cell Surface Area (µm²) | ANP Expression (Fold Change) | p-RSK/Total RSK Ratio |
| Vehicle | 1500 ± 120 | 1.0 | 1.0 |
| Agonist | 2500 ± 200 | 4.5 ± 0.5 | 3.0 ± 0.3 |
| Agonist + this compound (1 µM) | 2200 ± 180 | 3.8 ± 0.4 | 2.2 ± 0.2 |
| Agonist + this compound (10 µM) | 1800 ± 150 | 2.0 ± 0.3 | 1.5 ± 0.1 |
| Agonist + this compound (50 µM) | 1600 ± 130 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Ex Vivo Model of Ischemia-Reperfusion Injury (Langendorff Perfused Heart)
This protocol outlines the use of an isolated, perfused heart model to assess the cardioprotective effects of this compound against ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Heparin
-
Krebs-Henseleit (KH) buffer
-
Langendorff perfusion system
-
This compound (dissolved in DMSO)
-
Triphenyltetrazolium chloride (TTC) stain
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and administer heparin.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with oxygenated KH buffer at a constant pressure.
-
Allow the heart to stabilize for 20 minutes.
-
-
Ischemia-Reperfusion Protocol:
-
Baseline: Record baseline cardiac function (e.g., left ventricular developed pressure, heart rate).
-
Drug Treatment: Perfuse the heart with KH buffer containing this compound (e.g., 1-10 µM) or vehicle for 15 minutes.
-
Global Ischemia: Stop the perfusion to induce global ischemia for 30 minutes.
-
Reperfusion: Resume perfusion with the respective treatment (with or without this compound) for 60 minutes.
-
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement:
-
At the end of reperfusion, freeze the heart and slice it.
-
Incubate the slices in 1% TTC stain. Viable tissue will stain red, while infarcted tissue will remain pale.
-
Calculate the infarct size as a percentage of the total ventricular area.
-
-
LDH Release:
-
Collect the coronary effluent at different time points during reperfusion.
-
Measure the LDH concentration in the effluent as an indicator of myocyte necrosis.
-
-
Expected Outcomes:
Ischemia-reperfusion is expected to cause a significant infarct and release of LDH. Treatment with this compound is hypothesized to reduce the infarct size and LDH release, indicating a cardioprotective effect.
Illustrative Data Table:
| Group | Infarct Size (% of Risk Area) | Total LDH Release (U/L) |
| Sham | 0 | 50 ± 10 |
| I/R + Vehicle | 45 ± 5 | 300 ± 40 |
| I/R + this compound (1 µM) | 35 ± 4 | 220 ± 30 |
| I/R + this compound (10 µM) | 20 ± 3 | 150 ± 25 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAPK/ERK/RSK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and ex vivo cardiovascular studies.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of RSK in cardiovascular health and disease. The protocols outlined in this document provide a framework for investigating the potential of this compound as a modulator of cardiac hypertrophy and a protectant against ischemia-reperfusion injury. Further studies are warranted to explore the in vivo efficacy and safety of this compound and its analogues for the treatment of cardiovascular diseases. It is important to note that the in vivo half-life of this compound has been reported to be short, which may necessitate the use of analogues with improved pharmacokinetic properties for in vivo studies.[4][5]
References
- 1. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
SL 0101-1: A Potent Tool for Interrogating RSK Signaling in Immunological Research
Application Note and Protocols
Introduction
SL 0101-1 is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] Isolated from the tropical plant Forsteronia refracta, this kaempferol glycoside demonstrates high selectivity for RSK isoforms, particularly RSK1 and RSK2.[1] RSK proteins are key downstream effectors of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, a central cascade in regulating a multitude of cellular processes including cell growth, proliferation, survival, and motility.[2] Given the critical role of the MAPK/ERK pathway in the function of immune cells, this compound emerges as a valuable chemical probe for dissecting the specific contributions of RSK to immunological phenomena such as immune cell activation, inflammation, and cytokine production.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in immunology studies.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the N-terminal kinase domain (NTKD) of RSK. The p90 RSK family consists of four isoforms (RSK1-4) that are activated downstream of the Ras-Raf-MEK-ERK signaling cascade.[6] Upon activation by growth factors, cytokines, or other stimuli, ERK1/2 phosphorylates and activates RSK.[7] Activated RSK then phosphorylates a diverse array of cytosolic and nuclear substrates, including transcription factors like CREB and NF-κB, thereby regulating gene expression and cellular function.[8][9] By inhibiting RSK, this compound allows researchers to uncouple RSK-dependent signaling from the broader MAPK/ERK pathway, thus elucidating the specific roles of RSK in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The RSK family of kinases: emerging roles in cellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RSK modulators and how do they work? [synapse.patsnap.com]
- 4. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are p90 RSK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Functions and Regulation of p90RSK and its Family: Mechanisms, Roles in Diseases, and Implications in Therapeutics [frontiersin.org]
- 7. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 8. Critical role for Rsk2 in T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Evaluation of SL 0101-1 in a Breast Cancer Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a selective inhibitor of p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that are key downstream effectors of the MAPK/ERK signaling pathway.[1][2] The MAPK/ERK pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a frequent event in various cancers, including breast cancer.[3][4] this compound, a kaempferol glycoside isolated from the tropical plant F. refracta, acts as a cell-permeable, reversible, and ATP-competitive inhibitor of RSK, with a reported IC50 of 89 nM for RSK2.[5] Notably, it has been demonstrated to inhibit the proliferation of the MCF-7 human breast cancer cell line by inducing a G1 phase cell cycle block, while showing no effect on normal breast cell lines. These findings underscore the potential of this compound as a targeted therapeutic agent for breast cancer.
These application notes provide a comprehensive protocol for an in vivo animal model study designed to evaluate the anti-tumor efficacy of this compound in a human breast cancer xenograft model.
Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, influencing a wide range of cellular processes.[6] In many breast cancers, this pathway is constitutively active, leading to uncontrolled cell growth.[3] Upon activation by upstream signals, ERK phosphorylates and activates RSK. Activated RSK then phosphorylates a multitude of downstream substrates involved in cell cycle progression and survival.[1][2] this compound exerts its therapeutic effect by specifically inhibiting RSK, thereby blocking these pro-proliferative signals.
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (nu/nu) or NOD scid gamma (NSG) mice, 6-8 weeks old.[7]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility in sterile, filter-topped cages with autoclaved bedding.
-
Environment: Maintained on a 12-hour light/dark cycle with controlled temperature and humidity.
-
Diet: Provided with sterile food and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Xenograft Implantation
-
Cell Line: MCF-7 human breast cancer cell line.[8]
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.
-
Estrogen Supplementation: MCF-7 cells are estrogen-dependent for tumor growth.[9] Therefore, one week prior to cell implantation, mice should be subcutaneously implanted with a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release).[9]
-
Cell Preparation for Injection:
-
Harvest MCF-7 cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.[7]
-
-
Xenograft Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of each mouse.[7]
-
Monitor the animals closely until they have fully recovered from anesthesia.
-
Study Design and Treatment
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with a digital caliper three times a week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Group 2: this compound (Low Dose): e.g., 25 mg/kg.
-
Group 3: this compound (High Dose): e.g., 50 mg/kg.
-
Group 4: Positive Control (Optional): A standard-of-care chemotherapy agent for breast cancer (e.g., Doxorubicin).
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the vehicle on the day of injection.
-
Administer the treatment via intraperitoneal (i.p.) injection once daily for 21 days.
-
-
Monitoring During Treatment:
-
Measure tumor volume three times a week.
-
Record the body weight of each mouse three times a week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
Endpoint and Data Collection
-
Primary Endpoint: Tumor growth inhibition.
-
Euthanasia: Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study (Day 21).
-
Tissue Collection: At the end of the study, collect tumors and major organs (e.g., liver, kidneys, spleen) for further analysis.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for Western blot or immunohistochemical analysis of p-RSK, p-ERK, and other relevant biomarkers.
Data Presentation
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 125.5 ± 15.2 | 1580.3 ± 180.5 | - |
| This compound | 25 | 128.1 ± 16.8 | 850.7 ± 95.3 | 46.2 |
| This compound | 50 | 123.9 ± 14.5 | 425.1 ± 55.9 | 73.1 |
| Positive Control | Varies | 126.3 ± 15.9 | 310.6 ± 40.2 | 80.3 |
Table 2: Hypothetical Body Weight Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | Percent Body Weight Change |
| Vehicle Control | - | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2 |
| This compound | 25 | 22.8 ± 1.1 | 23.5 ± 1.3 | +3.1 |
| This compound | 50 | 22.6 ± 1.3 | 22.1 ± 1.4 | -2.2 |
| Positive Control | Varies | 22.7 ± 1.2 | 20.1 ± 1.8 | -11.5 |
Experimental Workflow
References
- 1. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 2. Therapeutic targeting of p90 ribosomal S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of mitogen-activated protein (MAP) kinase in breast cancer [pubmed.ncbi.nlm.nih.gov]
- 4. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
- 8. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: SL0101-1 and its Off-Target Effects on mTORC1 Signaling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the RSK inhibitor, SL0101-1, on mTORC1 signaling.
Frequently Asked Questions (FAQs)
Q1: What is SL0101-1 and what is its primary target?
A1: SL0101-1 is a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1] Its primary targets are RSK1 and RSK2.[1][2]
Q2: Does SL0101-1 have known off-target effects?
A2: Yes, SL0101-1 has been reported to have off-target effects, most notably on the mTORC1 signaling pathway.[3][4] Studies have shown that SL0101-1 can inhibit mTORC1 signaling in a manner that is independent of its intended target, RSK.[3][4]
Q3: How does SL0101-1 affect mTORC1 signaling?
A3: Research indicates that SL0101-1 directly inhibits mTORC1, leading to a reduction in the phosphorylation of its downstream effector, p70S6K.[4] This effect is considered non-specific as it occurs independently of RSK inhibition.[3]
Q4: Why is it important to consider the off-target effects of SL0101-1 on mTORC1?
A4: Understanding the off-target effects of SL0101-1 is crucial for the correct interpretation of experimental results. Functions previously attributed solely to RSK inhibition by SL0101-1 may need to be reassessed, as some of these effects could be due to the simultaneous inhibition of mTORC1 signaling.[3][4]
Data Presentation: Inhibitory Activity of SL0101-1
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of SL0101-1 against its primary targets and its notable off-target.
| Target | IC50 | Notes |
| RSK1 | ~23% activity remaining at 10 µM | In vitro kinase assay. |
| RSK2 | 89 nM | In vitro kinase assay.[5][6] |
| RSK2 | 0.583 µM (95% CI: 0.489 to 0.696 µM) | In vitro kinase assay.[7] |
| mTORC1 | Not explicitly quantified | Direct inhibition of mTORC1 has been reported, but a specific IC50 value is not consistently available in the literature.[4] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Troubleshooting Guides
Issue 1: Unexpected inhibition of p70S6K phosphorylation.
-
Question: I am using SL0101-1 to inhibit RSK, but I am also observing a significant decrease in the phosphorylation of p70S6K at Thr389, a downstream target of mTORC1. Is this expected?
-
Answer: Yes, this is a known off-target effect of SL0101-1.[3][4] SL0101-1 can directly inhibit mTORC1, leading to reduced phosphorylation of p70S6K.[4] It is important to consider this when interpreting your data.
Issue 2: Differentiating between on-target (RSK-mediated) and off-target (mTORC1-mediated) effects.
-
Question: How can I be sure that the cellular phenotype I observe with SL0101-1 treatment is due to RSK inhibition and not the off-target inhibition of mTORC1?
-
Answer: This is a critical experimental question. Here are some strategies to differentiate between on-target and off-target effects:
-
Use a structurally different RSK inhibitor: Employ an alternative RSK inhibitor with a different off-target profile. If the phenotype is replicated, it is more likely to be an on-target effect of RSK inhibition.
-
RSK knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete RSK expression. If the phenotype observed with SL0101-1 is mimicked by RSK depletion, it supports an on-target effect.
-
mTORC1 rescue experiment: If possible, use a constitutively active form of an mTORC1 downstream effector to see if it can rescue the phenotype induced by SL0101-1.
-
Use a specific mTORC1 inhibitor: Compare the effects of SL0101-1 with a well-characterized mTORC1 inhibitor like rapamycin.
-
Issue 3: Inconsistent results in cell proliferation assays.
-
Question: I am seeing variable effects of SL0101-1 on the proliferation of my cell line. What could be the cause?
-
Answer: The dual inhibition of RSK and mTORC1 by SL0101-1 can lead to complex and cell-type-specific effects on proliferation. For example, in some glioblastoma cell lines, SL0101-1 showed a synergistic interaction with the mTORC1 inhibitor rapamycin, suggesting that its effects on proliferation are not solely due to mTORC1 inhibition. The relative contribution of RSK and mTORC1 inhibition to the overall phenotype can vary between different cell lines.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling in Response to SL0101-1 Treatment
This protocol outlines the steps to assess the phosphorylation status of key mTORC1 pathway proteins after treatment with SL0101-1.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of SL0101-1 (e.g., 1-100 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: In Vitro mTORC1 Kinase Assay
This protocol can be used to determine if SL0101-1 directly inhibits mTORC1 kinase activity.
-
Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.
-
Incubate the cell lysate with an anti-mTOR or anti-Raptor antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the immunoprecipitated mTORC1 complex several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add various concentrations of SL0101-1 or a vehicle control to the reaction.
-
Add a purified, inactive mTORC1 substrate (e.g., recombinant 4E-BP1 or p70S6K).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Mandatory Visualizations
Caption: On- and off-target effects of SL0101-1.
Caption: Western blot workflow for mTORC1 analysis.
References
- 1. Drug: SL0101 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SL 0101-1 | RSK | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
Improving SL 0101-1 cell permeability in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using SL 0101-1, with a focus on improving its cell permeability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, selective, and reversible inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It functions as an ATP-competitive inhibitor, specifically targeting the N-terminal kinase domain of RSK.[1][3] By inhibiting RSK, this compound can block the phosphorylation of downstream substrates involved in cell proliferation and survival, leading to a G1 phase cell cycle block in some cancer cell lines.[1]
Q2: Why am I observing low efficacy of this compound in my cell-based assays compared to in vitro kinase assays?
A2: A significant challenge with this compound is its limited cell permeability and poor biological stability.[3][4][5] The higher concentration required for efficacy in intact cells (EC50) compared to its in vitro inhibitory concentration (IC50) is likely due to inefficient passage across the cell membrane.[3][5] Additionally, the acetyl groups on the rhamnose moiety of this compound, which are crucial for its activity, may be hydrolyzed by intracellular esterases, leading to a less potent compound.[4][5]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO up to 10 mM and in ethanol up to 20 mM.[2] For preparing stock solutions, using newly opened, anhydrous DMSO is recommended, and ultrasonic warming may be necessary to fully dissolve the compound.[1] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[2]
Q4: Are there known off-target effects for this compound?
A4: this compound is considered a highly specific inhibitor of RSK1 and RSK2 and does not significantly inhibit upstream kinases like MEK, Raf, and PKC. However, some studies have noted that at higher concentrations, like many kinase inhibitors, off-target effects can occur. One study reported that this compound can inhibit mTORC1-p70S6K signaling in an RSK-independent manner.[6] Researchers should carefully interpret results, especially when using high concentrations of the inhibitor.
Troubleshooting Guides
Issue: Low Apparent Potency in Cell-Based Assays
This is a common issue stemming from this compound's limited cell permeability and stability. The following steps can help troubleshoot and potentially improve its effectiveness in your experiments.
Logical Flow for Troubleshooting Low Permeability
Caption: A logical workflow for troubleshooting low cellular efficacy of this compound.
Detailed Troubleshooting Steps
-
Verify Compound Integrity and Handling:
-
Problem: Improper storage or multiple freeze-thaw cycles can lead to degradation of this compound.
-
Solution: Ensure that stock solutions are properly aliquoted and stored at -20°C or -80°C.[1] When preparing working dilutions, use fresh aliquots and avoid repeated warming and cooling. Prepare solutions on the day of use if possible.[2]
-
-
Optimize Compound Delivery and Incubation Conditions:
-
Problem: The presence of serum in culture media can reduce the effective concentration of this compound due to protein binding. Additionally, the compound's stability may be limited over long incubation periods.[5]
-
Solutions:
-
Reduce Serum Concentration: Perform experiments in low-serum (e.g., 0.5-2%) or serum-free media for the duration of the this compound treatment. This can increase the bioavailability of the compound to the cells.
-
Optimize Incubation Time: Given the potential for degradation by esterases, shorter incubation times may yield more consistent results.[4] Consider a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing inhibition of RSK signaling.
-
Use of Permeabilization Agents (with caution): For mechanistic studies where cell viability is not the primary readout (e.g., target engagement assays), a very low, non-toxic concentration of a gentle permeabilizing agent like digitonin could be tested to facilitate compound entry. This approach should be carefully validated to ensure it does not interfere with the signaling pathway being studied.
-
-
-
Confirm Readout of RSK Activity:
-
Problem: The downstream effect on cell viability may be delayed or masked by other cellular pathways.
-
Solution: Instead of relying solely on cell viability assays, directly measure the phosphorylation of a known RSK substrate, such as S6 ribosomal protein (at Ser235/236), by Western blot or ELISA. A reduction in the phosphorylation of this substrate is a more direct indicator of this compound activity within the cell.
-
Data Summary
Inhibitory Activity of this compound
| Parameter | Value | Target | Notes |
| IC₅₀ | 89 nM | RSK2 | In vitro kinase assay.[2] |
| Kᵢ | 1 µM | RSK1/2 | ATP-competitive inhibition.[1] |
| EC₅₀ | ~50 µM | MCF-7 cells | Concentration for 50% inhibition of cell proliferation, highlighting the disparity with in vitro potency.[3][5] |
Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 10 mM[7] |
| Ethanol | 20 mM[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete or low-serum medium to achieve desired final concentrations (e.g., ranging from 1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
Protocol 2: In Vitro RSK Kinase Assay
This protocol is for directly measuring the inhibitory effect of this compound on RSK activity.
-
Reagents:
-
Active RSK enzyme.
-
RSK substrate (e.g., S6K synthetic peptide).
-
Kinase assay buffer.
-
ATP solution.
-
This compound serially diluted in kinase buffer.
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent.
-
-
Assay Procedure:
-
In a 96-well plate, add the active RSK enzyme to the kinase assay buffer.
-
Add the serially diluted this compound or a vehicle control to the wells containing the enzyme and incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding the RSK substrate and ATP.
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the detection kit (e.g., by adding ADP-Glo™ reagent).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Signaling Pathway and Workflow Diagrams
This compound Target Signaling Pathway
Caption: The Ras-MAPK signaling pathway leading to RSK activation and its inhibition by this compound.[8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 3. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the RSK inhibitor SL0101: optimization of in vitro biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RSK Inhibitor, SL0101 The RSK Inhibitor, SL0101 controls the biological activity of RSK. This small molecule/inhibitor is primarily used for Phosphorylation Dephosphorylation applications. 77307-50-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: SL 0101-1 Stability and Degradation in Solution
Welcome to the technical support center for SL 0101-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to minimize the introduction of water, which can contribute to hydrolysis.
Q2: What are the optimal storage conditions for this compound solutions?
A2: Stock solutions of this compound should be stored at -20°C or -80°C.[1][3][4][5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3][4]
Q3: How long can I store this compound solutions?
A3: The stability of this compound in solution is dependent on the storage temperature. For short-term storage, solutions can be kept at -20°C for up to one month.[1][3][4][5] For longer-term storage of up to six months, it is advisable to store the aliquoted solutions at -80°C.[4] It is best practice to prepare fresh solutions on the day of use whenever possible.[1][5]
Q4: I am observing lower than expected activity of this compound in my cellular assays. What could be the cause?
A4: Reduced activity of this compound can be attributed to its degradation in solution. This compound is an acetylated flavonoid glycoside, and a primary degradation pathway is the hydrolysis of the acetyl groups on the rhamnose sugar moiety. This hydrolysis can be catalyzed by intracellular esterases, leading to a significant decrease in the compound's inhibitory activity against RSK.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared this compound solutions for your experiments.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solutions to avoid repeated warming and cooling.
-
Use High-Quality Solvents: Ensure that the DMSO or ethanol used for reconstitution is of high purity and anhydrous.
-
Proper Storage: Confirm that your stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).
Q5: Are there any known degradation products of this compound?
A5: The primary degradation of this compound in a biological context is the cleavage of the acetyl groups from the rhamnose sugar. This results in the formation of the corresponding deacetylated kaempferol glycoside, which has a lower affinity for the RSK kinase.
Quantitative Data Summary
While specific quantitative stability data for this compound across a range of conditions is not extensively published, the information gathered from various sources on storage and handling is summarized below.
| Parameter | Condition | Recommendation |
| Solubility | Dimethyl Sulfoxide (DMSO) | Up to 10 mM.[2] |
| Ethanol | Up to 20 mM.[1] | |
| Storage (Lyophilized) | -20°C, desiccated | Stable for at least 2 to 3 years.[3][6] |
| Storage (In Solution) | -20°C | Up to 1 month.[1][3][4][5] |
| -80°C | Up to 6 months.[4] | |
| Shipping | Ambient Temperature | Stable for standard shipping times.[1] |
| Handling | Freeze-Thaw Cycles | Avoid multiple cycles by aliquoting stock solutions.[3][4] |
| Pre-use Equilibration | Allow vials to equilibrate to room temperature for at least 1 hour before opening.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[5]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM in DMSO).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the compound. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Stability-Indicating HPLC Method for this compound (General Protocol)
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method should be validated for specific experimental conditions.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating flavonoid glycosides.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to separate the parent compound from potential degradation products. An example gradient is as follows:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound (approximately 265 nm and 345 nm).
-
Sample Preparation: Dilute the this compound solution to be tested in the initial mobile phase composition.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent this compound compound, which would indicate degradation. The deacetylated product is expected to have a shorter retention time than the parent compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. RSK Isoforms in Acute Myeloid Leukemia [mdpi.com]
- 3. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with SL 0101-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family, with a reported IC₅₀ of 89 nM for RSK2.[1][2][3] It is a kaempferol glycoside isolated from the tropical plant Ficus refracta.[1][4][5] this compound selectively inhibits RSK1 and RSK2 and does not significantly inhibit upstream kinases such as MEK, Raf, and PKC.[2] The primary mechanism of action is the inhibition of RSK activity, which can lead to the suppression of cancer cell proliferation and induction of G1 phase cell cycle arrest in sensitive cell lines like MCF-7 human breast cancer cells.[1][4][5]
Q2: I am not observing the expected inhibition of my downstream target of RSK after treatment with this compound. What could be the issue?
Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure that your this compound is properly stored at -20°C and has not undergone multiple freeze-thaw cycles.[2] Confirm that the compound is fully dissolved in DMSO before further dilution in your cell culture medium. This compound is soluble up to 10 mM in DMSO.[2] Precipitates in your stock solution or final culture medium can significantly reduce the effective concentration.
-
Cell Line and RSK Isoform Expression: The effect of this compound can be cell-type dependent. Verify the expression levels of RSK1 and RSK2 in your specific cell line. Cell lines with low or absent expression of these isoforms may not respond to the inhibitor.
-
Experimental Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. While an IC₅₀ of 89 nM has been reported for RSK2 in vitro, higher concentrations (e.g., 30-100 μM) have been used in cell-based assays to observe effects on cell proliferation.[4][5] We recommend performing a dose-response experiment to determine the optimal concentration for your system.
-
Treatment Duration: The time required to observe an effect on downstream targets can vary. Ensure your treatment duration is sufficient for changes in protein phosphorylation or gene expression to occur. A time-course experiment may be necessary.
-
Assay Specificity: Confirm that your downstream readout is a specific and reliable indicator of RSK activity in your experimental model.
Q3: I am observing cytotoxicity in my cell line, which was not expected. What are the possible reasons?
While this compound has been reported to have no effect on normal breast cell lines, off-target effects or non-specific cytotoxicity can occur, particularly at high concentrations.[2][3]
-
High Concentration: As mentioned, it is crucial to perform a dose-response curve to identify a concentration that inhibits RSK activity without causing general cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of the DMSO solvent in your cell culture medium is not exceeding a tolerable level for your cells (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. It is advisable to determine the IC₅₀ for cytotoxicity in your specific cell line using an appropriate assay (e.g., MTT, CellTiter-Glo).
Troubleshooting Guide for Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during your experiments with this compound.
| Unexpected Result | Potential Cause | Recommended Action |
| No inhibition of cancer cell proliferation | 1. Insufficient concentration of this compound. 2. Cell line is not dependent on the RSK pathway for proliferation. 3. Compound degradation. | 1. Perform a dose-response experiment with a wide range of concentrations. 2. Confirm RSK1/2 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive (e.g., MCF-7). 3. Use a fresh aliquot of this compound and prepare fresh stock solutions. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Instability of this compound in culture medium. | 1. Ensure consistent cell seeding density and confluency. 2. Standardize all incubation and treatment times. 3. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. |
| This compound appears to inhibit an upstream kinase (e.g., MEK, ERK) | 1. Potential for off-target effects at high concentrations. 2. Crosstalk between signaling pathways in your specific cell model. | 1. Lower the concentration of this compound to a more selective range. 2. Use other more specific inhibitors for the upstream kinases to confirm the pathway. |
Experimental Protocols
General Protocol for Assessing Inhibition of Cell Proliferation (e.g., in MCF-7 cells)
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in their recommended growth medium and incubate for 24 hours.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO.[2] From this stock, create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Proliferation Assay: Assess cell viability using a suitable method, such as an MTT or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
General Protocol for Western Blot Analysis of RSK Downstream Targets
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total levels of an RSK downstream target (e.g., phospho-S6 ribosomal protein, phospho-CREB). Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the change in phosphorylation of the downstream target relative to the total protein and the loading control.
Visualizing Pathways and Workflows
Caption: Mechanism of action of this compound in the MAPK/RSK signaling pathway.
References
SL 0101-1 high EC50 in vivo troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high EC50 values with SL 0101-1 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We observe a potent IC50 for this compound in our in vitro assays, but the EC50 in our in vivo model is significantly higher. Is this expected?
A1: Yes, a significant discrepancy between in vitro potency (IC50) and in vivo efficacy (EC50) for this compound has been reported in the literature.[1] While this compound is a selective inhibitor of p90 ribosomal S6 kinase (RSK) with an in vitro IC50 of approximately 89 nM, its efficacy in cellular and in vivo models is often much lower (i.e., requires a higher concentration).[1][2][3] This is a known challenge with this compound and is often linked to its physicochemical properties and metabolic instability.
Q2: What are the primary reasons for the high in vivo EC50 of this compound?
A2: The high in vivo EC50 of this compound is likely due to a combination of factors related to its poor pharmacokinetic properties:
-
Poor Bioavailability: As a flavonoid glycoside, this compound may have inherently low oral bioavailability.[4][5][6][7][8]
-
Rapid Metabolism: The acetyl groups on the rhamnose moiety of this compound, which are crucial for its high-affinity binding to RSK, are susceptible to hydrolysis by ubiquitous intracellular esterases.[9] This metabolic breakdown results in a less potent inhibitor.
-
Short Half-Life: Pharmacokinetic studies in mice have shown that this compound has a very short half-life of less than 30 minutes, regardless of the administration route (intravenous or intraperitoneal).[10]
-
Low Maximum Plasma Concentration (Cmax): The same mouse pharmacokinetic study revealed that the maximum plasma concentration of this compound achieved was approximately 10-fold lower than the concentration required to inhibit the proliferation of the MCF-7 breast cancer cell line in culture.[10]
-
Limited Solubility: this compound has limited solubility, which can hinder its formulation for in vivo administration and reduce its absorption.[10]
Q3: What is the mechanism of action of this compound?
A3: this compound is a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, specifically RSK1 and RSK2.[2][3] RSK isoforms are downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway and are involved in regulating cell growth, proliferation, survival, and motility.[11]
Troubleshooting Guide for High In Vivo EC50
If you are experiencing a higher than expected EC50 for this compound in your in vivo experiments, consider the following troubleshooting strategies, categorized by potential issues.
Compound Formulation and Administration
Issue: The formulation of this compound may not be optimal for achieving adequate bioavailability and exposure.
Troubleshooting Steps:
-
Review Your Formulation: A previously reported formulation for this compound in mice used a carrier of 1:1:15 Cremophor:EtOH:phosphate-buffered saline due to its limited solubility.[10] If you are using a different vehicle, consider if it is appropriate for a poorly soluble compound.
-
Consider Formulation Optimization: For flavonoid glycosides like this compound, various formulation strategies can be employed to enhance solubility and bioavailability. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can improve its solubility and protect it from rapid degradation.
-
Lipid-based formulations: These can enhance the absorption of lipophilic compounds.
-
Prodrugs: Chemical modification of this compound to a more soluble or stable prodrug that is converted to the active compound in vivo could be a viable strategy.[5]
-
-
Route of Administration: While both intravenous (IV) and intraperitoneal (IP) routes have been used, they resulted in a similarly short half-life.[10] The choice of administration route should be carefully considered based on the experimental model and the desired pharmacokinetic profile. Continuous infusion via an osmotic pump might be an option to maintain a more stable plasma concentration.
Logical Relationship for Formulation Troubleshooting
Pharmacokinetics and Compound Stability
Issue: The short half-life and rapid metabolism of this compound prevent it from reaching and maintaining a therapeutic concentration at the target site.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your animal model. This will provide crucial data on the Cmax, half-life, and overall exposure (AUC) of this compound with your specific formulation and administration route. This data will help you understand if the drug is present in the systemic circulation at a concentration sufficient to inhibit RSK.
-
Assess Compound Stability in Plasma: An in vitro plasma stability assay can help determine the rate at which this compound is degraded in the plasma of your animal model.[3] This can provide insights into its metabolic stability.
-
Dosing Regimen: Given the short half-life, a single daily dose is unlikely to be effective. Consider a more frequent dosing schedule (e.g., multiple times a day) or continuous administration to maintain a therapeutic concentration.[12]
Target Engagement and Downstream Signaling
Issue: It is unclear if the administered this compound is reaching the target tissue and inhibiting RSK activity.
Troubleshooting Steps:
-
Assess Target Phosphorylation: The most direct way to measure the activity of a kinase inhibitor in vivo is to assess the phosphorylation status of its target and downstream substrates. For this compound, you should measure the phosphorylation of RSK (e.g., at Ser380 for activation) and a known RSK substrate, such as ribosomal protein S6 (rpS6) at Ser235/236.[11]
-
Experimental Workflow for Target Engagement:
-
Administer this compound to your animal model at various doses and time points.
-
Collect tumor or relevant tissue samples.
-
Prepare tissue lysates.
-
Perform Western blotting or immunohistochemistry (IHC) using antibodies specific for total RSK, phospho-RSK (p-RSK), total rpS6, and phospho-rpS6 (p-rpS6).
-
A significant decrease in the ratio of p-RSK to total RSK and p-rpS6 to total rpS6 in the treated groups compared to the vehicle control would indicate target engagement.
-
Experimental Workflow for Target Engagement
Data Summary
In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species/System | Reference |
| In Vitro IC50 (RSK2) | 89 nM | Biochemical Assay | [2][3][13] |
| In Vivo Half-life (t1/2) | < 30 minutes | CD-1 Mice | [10] |
| In Vivo Cmax | ~10-fold below effective concentration in cell culture | CD-1 Mice | [10] |
| In Vivo EC50 | Not reliably determined due to poor pharmacokinetics | - | [1] |
Experimental Protocols
Protocol: Western Blot for Phospho-RSK in Tissue Samples
This protocol provides a general guideline for assessing RSK phosphorylation in tissue samples from an in vivo study. Optimization may be required for specific tissues and antibodies.
-
Tissue Lysis:
-
Excise tumors or tissues and immediately flash-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[14][15]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[14][15]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in SDS sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against phospho-RSK (e.g., Ser380) and total RSK overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
-
Analysis:
-
Quantify the band intensities for phospho-RSK and total RSK using densitometry software.
-
Calculate the ratio of phospho-RSK to total RSK for each sample to determine the extent of RSK inhibition.
-
Signaling Pathway Diagram
Ras/MAPK/RSK Signaling Pathway
References
- 1. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAS/ERK Signaling Promotes Site-specific Ribosomal Protein S6 Phosphorylation via RSK and Stimulates Cap-dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of p90 Ribosomal S6 Kinase (RSK) Regulates Extracellular Signal-Regulated Kinase Docking and RSK Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein extraction and western blot (mouse tissues) [protocols.io]
- 15. origene.com [origene.com]
- 16. nacalai.com [nacalai.com]
Navigating the Challenges of SL 0101-1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common pharmacokinetic and bioavailability challenges encountered during experiments with the pan-RSK inhibitor, SL 0101-1.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant discrepancy between the in vitro potency (IC50) and the in vivo efficacy (EC50) of this compound?
A1: This is a well-documented challenge with this compound. The compound exhibits potent inhibitory activity against RSK1 and RSK2 in the nanomolar range in biochemical assays.[1] However, a much higher concentration is often required to achieve a biological effect in cellular or whole-organism models.[1] This discrepancy can be attributed to several factors:
-
Poor cellular permeability: The chemical structure of this compound, a flavonol glycoside, may limit its ability to efficiently cross cell membranes.
-
High plasma protein binding: Although not explicitly detailed in the provided search results, compounds of this nature often exhibit high affinity for plasma proteins, reducing the concentration of free, active compound available to engage its target.
-
Rapid metabolism and clearance: this compound is known to have a short plasma half-life and high clearance, meaning it is quickly removed from circulation.[1]
Q2: What are the primary pharmacokinetic limitations of this compound?
A2: The primary pharmacokinetic challenges associated with this compound are its poor overall profile, characterized by high clearance and a short plasma half-life.[1] These factors have significantly hindered its clinical development.[1] The rapid elimination of the compound makes it difficult to maintain a therapeutic concentration in vivo for a sufficient duration to exert a sustained pharmacological effect.
Q3: Are there known off-target effects of this compound that could be confounding my experimental results?
A3: Yes, alongside its poor pharmacokinetic properties, off-target effects have been identified as a limitation for the development of this compound and other flavonol rhamnosides.[1] While it shows selectivity for RSK1 and RSK2 over other AGC kinases in panels, the higher concentrations required for in vivo efficacy may lead to interactions with other kinases or cellular targets, potentially complicating the interpretation of experimental outcomes.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable levels of this compound in plasma/tissue samples. | 1. Rapid clearance: The compound is being eliminated from the system too quickly. 2. Inadequate dosing: The administered dose is insufficient to achieve detectable concentrations. 3. Suboptimal route of administration: The chosen route may have poor absorption characteristics. | 1. Increase dosing frequency: Administer the compound more often to counteract the short half-life. 2. Increase the dose: Carefully titrate the dose upwards, while monitoring for toxicity. 3. Consider alternative routes of administration: If using oral administration, explore intravenous (IV) or intraperitoneal (IP) routes to bypass potential absorption barriers. |
| High variability in pharmacokinetic parameters between subjects. | 1. Inter-individual differences in metabolism: Genetic or physiological variations can lead to differences in how the compound is processed. 2. Inconsistent formulation or administration: Variations in vehicle preparation or injection technique can affect absorption and distribution. | 1. Increase sample size: A larger cohort can help to identify and account for inter-individual variability. 2. Standardize protocols: Ensure consistent formulation, vehicle, and administration techniques across all subjects. 3. Monitor subject health: Ensure all animals are healthy and of a consistent age and weight. |
| Observed in vivo effect does not correlate with in vitro potency. | 1. Poor bioavailability: The compound is not reaching the target tissue in sufficient concentrations. 2. Off-target effects: The observed biological response may be due to interactions with other targets at the higher concentrations used in vivo. | 1. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate compound concentration in plasma and/or tissue with the observed biological effect. 2. Conduct target engagement studies: Use techniques like Western blotting to confirm inhibition of RSK phosphorylation at the target site. 3. Profile against a broader kinase panel: Test the compound against a wider range of kinases at the concentrations used in vivo to identify potential off-targets. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Condition | IC50 | Reference |
| RSK2 | 10 µM ATP | 90 nM | [1] |
| RSK2 | 100 µM ATP | 89 nM | [1] |
| RSK1 | Not Specified | Nanomolar range | [1] |
Experimental Protocols
Methodology for Assessing In Vitro Kinase Inhibition (IC50 Determination)
A standard experimental approach to determine the in vitro potency of this compound against RSK isoforms would involve a radiometric or fluorescence-based kinase assay.
-
Reagents and Materials:
-
Recombinant human RSK1 or RSK2 enzyme
-
Specific peptide substrate for RSK (e.g., S6 peptide)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled for fluorescence-based assays)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
-
-
Procedure: a. Prepare a serial dilution of this compound in the kinase reaction buffer. b. In a 96-well plate, add the recombinant RSK enzyme, the peptide substrate, and the varying concentrations of this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes). e. Stop the reaction (e.g., by adding a stop solution containing EDTA). f. For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. g. For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions (e.g., using an ADP-Glo™ Kinase Assay). h. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: MAPK/ERK signaling cascade leading to RSK activation and its inhibition by this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing the pharmacokinetics and bioavailability of this compound.
References
Non-specific binding of SL 0101-1 in assays
Welcome to the technical support center for SL-0101-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during experiments with the p90 ribosomal S6 kinase (RSK) inhibitor, SL-0101-1.
Frequently Asked Questions (FAQs)
Q1: What is SL-0101-1 and what is its primary mechanism of action?
A1: SL-0101-1 is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family, specifically targeting the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[1][2] It is a kaempferol glycoside isolated from the plant F. refracta. By inhibiting RSK, SL-0101-1 can modulate downstream signaling pathways involved in cell proliferation, survival, and growth.[3]
Q2: What are the known off-target effects of SL-0101-1?
A2: A significant off-target effect of SL-0101-1 is the inhibition of the mTORC1-p70S6K signaling pathway. This effect has been shown to be independent of its action on RSK.[4] In broader kinase screening panels, SL-0101-1 has also been observed to partially inhibit other kinases, such as Aurora B and PIM 3, although these findings may be dependent on the specific assay conditions, such as ATP concentration.[5]
Q3: Why am I seeing inconsistent results in my cell-based assays with SL-0101-1?
A3: Inconsistent results with SL-0101-1 in cell-based assays can arise from its limited stability. The acetyl groups on the rhamnose moiety of SL-0101-1, which are crucial for its high-affinity binding to RSK, are susceptible to cleavage by intracellular esterases.[6][7] This hydrolysis results in a less potent inhibitor, leading to variable effects over time. For instance, in MCF-7 cells, the inhibitory effect of SL-0101-1 on cyclin D1 levels was observed to decrease after 48 hours, suggesting degradation of the compound.[3]
Q4: What is the recommended solvent and storage condition for SL-0101-1?
A4: SL-0101-1 is soluble in DMSO and ethanol.[8] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[8][9] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[9]
Troubleshooting Guides
Issue 1: Suspected Non-Specific Binding or Off-Target Effects in Cellular Assays
Symptoms:
-
Unexpected changes in signaling pathways not directly downstream of RSK (e.g., mTORC1 pathway).
-
Effects on cell proliferation or other phenotypes that are inconsistent with known RSK functions.
-
Discrepancies between results obtained with SL-0101-1 and other RSK inhibitors or with genetic knockdown of RSK.
Possible Causes:
-
Off-target inhibition: SL-0101-1 can inhibit other kinases, most notably affecting the mTORC1-p70S6K pathway.[4]
-
Compound instability: Degradation of SL-0101-1 can lead to a loss of specific activity and potentially generate metabolites with their own off-target effects.[6]
Troubleshooting Steps & Experimental Protocols:
-
Validate On-Target RSK Inhibition:
-
Protocol: Perform a Western blot to analyze the phosphorylation status of a direct and specific RSK substrate, such as YB-1 (Y-box binding protein 1) or rpS6 (ribosomal protein S6) at Ser235/236. A decrease in phosphorylation of these substrates upon SL-0101-1 treatment confirms RSK inhibition.
-
-
Assess Off-Target mTORC1 Pathway Inhibition:
-
Protocol: Analyze the phosphorylation of key mTORC1 downstream targets like p70S6K (at Thr389) and 4E-BP1 (at Thr37/46) via Western blot. If SL-0101-1 treatment leads to a decrease in the phosphorylation of these proteins, it indicates an off-target effect on the mTORC1 pathway.[4]
-
-
Perform Control Experiments:
-
Use a Structurally Unrelated RSK Inhibitor: Compare the effects of SL-0101-1 with another RSK inhibitor that has a different chemical structure (e.g., BI-D1870). If an observed phenotype is specific to RSK inhibition, it should be reproducible with a different inhibitor.
-
Genetic Controls: Use siRNA or shRNA to knock down RSK1 and/or RSK2. The resulting phenotype should mimic the effects of a specific RSK inhibitor.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of SL-0101-1 to control for off-target effects related to the chemical scaffold. Deacetylated SL-0101-1 is significantly less potent and can serve as a partial control.[5]
-
Issue 2: High Variability and Poor Reproducibility in In Vitro Kinase Assays
Symptoms:
-
Inconsistent IC50 values for SL-0101-1 against RSK.
-
High background signal or poor signal-to-noise ratio.
Possible Causes:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 value of SL-0101-1 is highly dependent on the concentration of ATP used in the assay.[5]
-
Compound Solubility: SL-0101-1 has limited aqueous solubility, which can lead to precipitation and inaccurate concentrations in the assay.[3]
-
Pre-incubation Time: The binding of SL-0101-1 to RSK2 can be time-dependent.[10]
Troubleshooting Steps & Experimental Protocols:
-
Standardize and Report ATP Concentration:
-
Protocol: Always use a consistent concentration of ATP in your kinase assays, ideally at or near the Km of the enzyme for ATP. Report the ATP concentration used when presenting IC50 values to allow for comparison across different studies.
-
-
Ensure Compound Solubility:
-
Protocol: Prepare a high-concentration stock solution of SL-0101-1 in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts and compound precipitation. Visually inspect for any precipitate after dilution.
-
-
Optimize Pre-incubation Time:
-
Protocol: To ensure the binding of SL-0101-1 to RSK has reached equilibrium, perform a time-course experiment by pre-incubating the enzyme and inhibitor for varying durations (e.g., 5 minutes to 2 hours) before initiating the kinase reaction by adding ATP. This will help determine the optimal pre-incubation time for consistent results.[10]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| On-Target Activity | |||
| RSK2 IC50 | 89 nM | In vitro kinase assay | [1][2] |
| RSK2 Ki | 1 µM | In vitro kinase assay | [5] |
| MCF-7 Cell Proliferation IC50 | 45.6 µM | 48-hour treatment | [3] |
| Off-Target Activity | |||
| Aurora B Inhibition | Partial | In vitro kinase assay (~70 kinases panel) | [5] |
| PIM 3 Inhibition | Partial | In vitro kinase assay (~70 kinases panel) | [5] |
| mTORC1-p70S6K Signaling | Inhibition | Glioblastoma and HEK293 cells | [4] |
| Pharmacokinetics | |||
| In vivo half-life (mice) | < 30 minutes | Intravenous or intraperitoneal administration | [5] |
Visualizations
Signaling Pathways and Workflows
Caption: The Ras-ERK-RSK signaling pathway and the inhibitory action of SL-0101-1.
Caption: A logical workflow for troubleshooting non-specific effects of SL-0101-1.
Caption: Off-target inhibition of the mTORC1 signaling pathway by SL-0101-1.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SL 0101-1 | RSK | Tocris Bioscience [tocris.com]
- 3. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of the RSK inhibitor SL0101: optimization of in vitro biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the activity of the RSK-specific inhibitor, SL0101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing SL 0101-1 Treatment Duration
Welcome to the technical support center for SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment duration for this compound in cell culture experiments?
A1: The optimal concentration and treatment duration of this compound are cell-line specific and depend on the biological question being investigated. Based on published studies, a general starting point for concentration is in the range of the IC50 value for the specific cell line. The treatment duration can vary from a few hours to several days.
For instance, in MCF-7 human breast cancer cells, this compound has been shown to inhibit proliferation when applied for 48 hours.[1] However, the inhibitory effect may diminish after this period, possibly due to the degradation of the compound.[1] In HeLa cells, treatment with 10 µM this compound for as short as 2-3 hours has been shown to have a significant effect, with longer incubations of 4-5 hours also being effective. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Solutions stored at -20°C are generally stable for up to one month, while storage at -80°C can extend stability to six months.[2] Before use, it is important to equilibrate the solution to room temperature and ensure that no precipitation is visible.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family, with selectivity for RSK1 and RSK2.[2][4] It functions by inhibiting the activation loop phosphorylation of RSK, which is a critical step in its activation. By inhibiting RSK, this compound can modulate downstream signaling pathways involved in cell proliferation, survival, and motility. It has been observed to induce a G1 phase cell cycle block in cancer cell lines such as MCF-7.[2]
Troubleshooting Guides
Problem 1: Inconsistent or no effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the published IC50 values. |
| Suboptimal treatment duration | Conduct a time-course experiment to identify the ideal treatment window. Effects can be observed in as little as a few hours or may require longer incubations (e.g., 24-72 hours).[2] |
| Compound degradation | This compound may degrade over time in cell culture media, especially during longer incubation periods.[1] For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. Prepare fresh working solutions from a frozen stock for each experiment. |
| Cell line resistance | The sensitivity to this compound can vary between cell lines. Confirm that your cell line expresses the target (RSK1/RSK2) and that the pathway is active. |
| Improper storage | Ensure that this compound stock solutions are stored correctly (aliquoted at -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.[2] |
Problem 2: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration too high | High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Extended treatment duration | Prolonged exposure to the inhibitor may increase the likelihood of off-target effects. Optimize the treatment time to the shortest duration that yields the desired biological effect. |
| Cellular stress response | The vehicle (e.g., DMSO) or the compound itself might induce cellular stress. Include a vehicle-only control in all experiments to distinguish between compound-specific effects and vehicle-induced stress. |
| Non-specific binding | Ensure proper washing steps in your experimental protocols (e.g., Western blotting, immunofluorescence) to minimize non-specific antibody binding. |
Quantitative Data Summary
| Cell Line | Assay | Concentration | Treatment Duration | Observed Effect | Reference |
| MCF-7 | Proliferation Assay | IC50 | 48 hours | Inhibition of cell proliferation | [2] |
| MCF-7 | Proliferation Assay | Not specified | 48 hours | Inhibition of proliferation, effect diminishes after 48h | [1] |
| MDA-MB-231 | Cell Growth Inhibition | IC50 = 3 µM | Up to 72 hours | Anticancer activity | [2] |
| HeLa | PFK1 Assembly | 10 µM | 2-3 hours | Significant promotion of PFK1 assemblies | |
| HeLa | PFK1 Assembly | 10 µM | 4-5 hours | Strong promotion of PFK1 assemblies | [5] |
Experimental Protocols
Cell Viability/Proliferation Assay (Based on MCF-7 cells)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). A 48-hour incubation has been shown to be effective for MCF-7 cells.[1][2]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for RSK Pathway Inhibition
This protocol provides a general framework for assessing the inhibition of the RSK signaling pathway.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of pathway inhibition. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated RSK (p-RSK) and total RSK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-RSK signal to the total RSK signal to determine the extent of inhibition.
Mandatory Visualizations
References
- 1. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 4. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison of RSK Inhibitors: SL 0101-1 versus BI-D1870
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent p90 ribosomal S6 kinase (RSK) inhibitors, SL 0101-1 and BI-D1870. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies of the RSK signaling pathway and its role in various cellular processes and diseases.
At a Glance: Key Differences
| Feature | This compound | BI-D1870 |
| Mechanism of Action | ATP-competitive, reversible inhibitor of the N-terminal kinase domain (NTKD)[1] | ATP-competitive, reversible inhibitor of the N-terminal kinase domain (NTKD)[2] |
| RSK Isoform Selectivity | Selective for RSK1 and RSK2[1] | Pan-RSK inhibitor (RSK1, RSK2, RSK3, RSK4)[2] |
| Potency (IC50) | 89 nM for RSK2[1] | 15-31 nM for RSK1-4[2] |
| Key Off-Target Effects | Inhibits mTORC1-p70S6K signaling in an RSK-independent manner | Activates p70S6K in an RSK-independent manner; also inhibits other kinases like PLK1 and Aurora B at higher concentrations[3] |
| Origin | Natural product isolated from Forsteronia refracta[1] | Synthetic dihydropteridinone derivative |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and BI-D1870 against various RSK isoforms and selected off-target kinases.
Table 1: In Vitro Inhibitory Potency (IC50) Against RSK Isoforms
| Inhibitor | RSK1 | RSK2 | RSK3 | RSK4 |
| This compound | Data not available | 89 nM[1] | Data not available | Data not available |
| BI-D1870 | 31 nM[2] | 24 nM[2] | 18 nM[2] | 15 nM[2] |
Table 2: In Vitro Inhibitory Potency (IC50) of BI-D1870 Against Off-Target Kinases
| Kinase | IC50 |
| PLK1 | ~100 nM[4] |
| Aurora B | >10-fold higher than RSK isoforms[2] |
| MST2 | >10-fold higher than RSK isoforms |
| GSK-3β | >10-fold higher than RSK isoforms |
Signaling Pathway Context
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates numerous cellular processes. RSK is a key downstream effector of this pathway. The following diagram illustrates the canonical pathway and highlights the points of inhibition by this compound and BI-D1870, as well as their differential off-target effects on the mTORC1 pathway.
Caption: RSK signaling pathway and inhibitor interactions.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general experimental workflow for the head-to-head comparison of kinase inhibitors like this compound and BI-D1870.
References
Choosing the Right Tool: A Comparative Guide to RSK Inhibitors SL 0101-1 and FMK
For researchers in cellular signaling, cancer biology, and drug discovery, the selection of a specific and potent kinase inhibitor is a critical step. Ribosomal S6 Kinases (RSKs) have emerged as significant targets in various pathologies, prompting the development of inhibitors to probe their function and therapeutic potential. This guide provides an in-depth, objective comparison of two widely used RSK inhibitors, SL 0101-1 and FMK, to aid researchers in making an informed decision for their experimental needs.
This comparison delves into their mechanism of action, potency, and selectivity, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences Between this compound and FMK
| Feature | This compound | FMK (fluoromethylketone) |
| Target Domain | N-terminal Kinase Domain (NTKD) of RSK1/2 | C-terminal Kinase Domain (CTKD) of RSK1/2/4 |
| Mechanism of Action | Reversible, ATP-competitive | Irreversible, covalent modification |
| Potency (IC50) | 89 nM for RSK2 | 15 nM for RSK2[1][2] |
| Selectivity | Selective for RSK1/2 over many other kinases, but can inhibit Aurora B and PIM3 at higher concentrations.[3] | Highly selective for RSK1/2/4; does not inhibit RSK3. May inhibit some tyrosine kinases (e.g., Src, Lck) and S6K1.[4] |
| Cell Permeability | Cell-permeable | Cell-permeable |
| In Vivo Use | Limited by poor stability and pharmacokinetics[3] | Used in cellular and animal models[5][6] |
In-Depth Analysis
Mechanism of Action: A Tale of Two Domains
The p90 RSK family of kinases are unique in possessing two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). This compound and FMK exploit this feature by targeting different domains, leading to distinct modes of inhibition.
This compound , a kaempferol glycoside isolated from the plant F. refracta, is a reversible and ATP-competitive inhibitor that targets the NTKD of RSK1 and RSK2.[7] The NTKD is responsible for phosphorylating downstream substrates of RSK. By competing with ATP for binding to this domain, this compound directly prevents the phosphorylation of these substrates.
FMK , on the other hand, is an irreversible inhibitor that covalently modifies a cysteine residue within the ATP-binding site of the CTKD of RSK1, RSK2, and RSK4.[1] The primary role of the CTKD is to autophosphorylate a hydrophobic motif on RSK, a crucial step for the subsequent activation of the NTKD by PDK1. By irreversibly inactivating the CTKD, FMK prevents this autophosphorylation and, consequently, the full activation of RSK. RSK3 is not inhibited by FMK due to the absence of the key cysteine residue in its CTKD.[8]
Potency and Selectivity
FMK exhibits significantly higher potency in biochemical assays, with an IC50 of 15 nM for RSK2, compared to this compound's IC50 of 89 nM for the same isoform.[1][2] This near 6-fold greater potency of FMK should be a key consideration for researchers requiring complete inhibition at low concentrations.
With respect to selectivity, both inhibitors show a preference for RSK over many other kinases. However, neither is completely specific.
-
This compound: While it does not inhibit upstream kinases in the MAPK pathway like MEK, Raf, or PKC, it has been shown to inhibit Aurora B and PIM3 at a concentration of 10 µM.[3] It is important to note that the ATP concentrations used in kinase assays can influence the apparent selectivity of ATP-competitive inhibitors like this compound.[3]
-
FMK: This inhibitor demonstrates high selectivity for RSK1, RSK2, and RSK4. It does not inhibit RSK3. However, it has been reported to inhibit some protein tyrosine kinases, such as Src, Lck, Yes, and Eph-A2, as well as S6K1.[4] The fluoromethylketone (fmk) chemical group itself has been implicated in off-target effects, including the potential for metabolic conversion to toxic fluoroacetate.[9][10]
Experimental Protocols
To facilitate the direct comparison of this compound and FMK in the laboratory, detailed protocols for key experiments are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively determines the affinity of an inhibitor for the kinase of interest.
Materials:
-
Recombinant RSK2 protein
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (5X)
-
Test inhibitors (this compound and FMK) dissolved in DMSO
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with ultrapure water.
-
Prepare 4X Inhibitor Dilutions: Create a serial dilution of this compound and FMK in 1X Kinase Buffer.
-
Prepare 2X Kinase/Antibody Mixture: Dilute the recombinant RSK2 and Eu-anti-Tag Antibody in 1X Kinase Buffer to twice the final desired concentration.
-
Prepare 4X Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer to four times the final desired concentration.
-
Assay Assembly:
-
Add 4 µL of 4X inhibitor dilution to the wells of a 384-well plate.
-
Add 8 µL of 2X Kinase/Antibody mixture to each well.
-
Add 4 µL of 4X Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular RSK Inhibition Assay (In-Cell Western™)
This assay measures the inhibition of RSK-mediated phosphorylation of a downstream substrate within a cellular context.
Materials:
-
Cells expressing the target RSK isoform (e.g., HeLa or MCF-7)
-
96-well, black-walled cell culture plates
-
This compound and FMK
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Fixation Solution (4% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-RSK substrate (e.g., anti-phospho-S6 Ribosomal Protein) and Mouse anti-total RSK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
LI-COR® Odyssey® Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound or FMK for 1 hour.
-
Stimulate the cells with PMA for 30 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes.
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 1.5 hours.
-
Incubate the cells with the primary antibody cocktail (anti-phospho-RSK substrate and anti-total RSK) overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using a LI-COR® Odyssey® Imaging System at 700 nm and 800 nm wavelengths.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both the phosphorylated substrate and total RSK.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Recommendations
The choice between this compound and FMK will ultimately depend on the specific experimental goals and context.
-
For studies requiring a highly potent inhibitor for in vitro biochemical assays, FMK is the superior choice due to its significantly lower IC50 value. Its irreversible nature can also be advantageous for ensuring complete and sustained inhibition of the CTKD. However, researchers should be mindful of its potential off-target effects on certain tyrosine kinases and S6K1, and the general concerns associated with the fmk chemical group.
-
For cellular studies where a reversible inhibitor targeting the substrate-phosphorylating NTKD is desired, this compound is a valuable tool. Its selectivity against upstream MAPK pathway kinases is a notable advantage. However, its lower potency and, most critically, its poor in vivo stability, make it unsuitable for animal studies.
References
- 1. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 9. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
Validating SL 0101-1 Specificity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SL 0101-1, a selective inhibitor of Ribosomal S6 Kinase (RSK), with other research tools used to study the RSK signaling pathway. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify complex signaling interactions and experimental workflows.
Introduction to this compound
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases, specifically targeting RSK1 and RSK2.[1][2] Isolated from the tropical plant Ficus refracta, this kaempferol glycoside has been instrumental in elucidating the role of RSK in cellular processes such as cell growth, proliferation, and survival.[1] Notably, it has been shown to inhibit the growth of MCF-7 human breast cancer cells, while exhibiting no effect on the non-cancerous MCF-10A breast cell line, suggesting a degree of cancer cell specificity.[3]
However, as with any chemical probe, rigorous validation of its specificity is paramount to ensure that the observed biological effects are directly attributable to the inhibition of its intended target. This guide outlines experimental strategies and provides comparative data to aid researchers in confidently assessing the on-target and potential off-target effects of this compound in their cellular models.
Comparative Analysis of RSK Inhibitors
Several small molecule inhibitors targeting RSK are available to researchers. Below is a comparison of this compound with other commonly used RSK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action | Known Off-Targets |
| This compound | RSK1/2 | RSK2: 89 | ATP-competitive, reversible | mTORC1 signaling (inhibition) |
| BI-D1870 | RSK1/2/3/4 | RSK1: 31, RSK2: 24, RSK3: 18, RSK4: 15 | ATP-competitive | mTORC1 signaling (activation), PLK1, Aurora B |
| FMK | RSK1/2 | RSK2: 15 | Irreversible, C-terminal kinase domain | --- |
| LJI308 | Pan-RSK | RSK1: 6, RSK2: 4, RSK3: 13 | ATP-competitive | --- |
| BIX 02565 | RSK2 | 1.1 | --- | --- |
Table 1: Comparison of common RSK inhibitors. IC50 values and off-target information are compiled from various sources.[2][4][5]
Validating On-Target Specificity of this compound
To confirm that the cellular effects of this compound are mediated through RSK inhibition, a combination of biochemical and cellular assays should be employed.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound.
Detailed Experimental Protocols
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified RSK protein.
-
Reagents:
-
Recombinant human RSK1 or RSK2 enzyme
-
RSK-specific substrate peptide (e.g., a peptide derived from CREB)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
This compound (and other inhibitors for comparison)
-
Kinase assay buffer
-
-
Procedure:
-
Prepare a reaction mixture containing the RSK enzyme, substrate peptide, and kinase buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify substrate phosphorylation using an appropriate method (e.g., autoradiography for radiolabeled ATP, or luminescence-based assays).
-
Calculate the IC50 value of this compound.
-
This method assesses the inhibition of RSK activity within intact cells by measuring the phosphorylation status of its downstream substrates.
-
Reagents:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-CREB (Ser133), anti-CREB
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for a designated time.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total RSK substrates.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
-
Reagents:
-
siRNAs or shRNAs targeting RSK1 and RSK2
-
Non-targeting control siRNA/shRNA
-
Transfection reagent
-
-
Procedure:
-
Transfect cells with siRNAs/shRNAs targeting RSK1/2 or a non-targeting control.
-
After 48-72 hours, confirm knockdown efficiency by Western blotting for total RSK1 and RSK2 protein levels.
-
Treat the knockdown and control cells with this compound.
-
Assess the cellular phenotype of interest (e.g., cell viability, migration).
-
A diminished effect of this compound in the RSK knockdown cells compared to the control cells provides strong evidence for on-target activity.
-
Investigating Off-Target Effects: The Case of mTORC1 Signaling
Recent studies have revealed that this compound can exert off-target effects on the mTORC1 signaling pathway in an RSK-independent manner.[6] Specifically, this compound has been shown to inhibit mTORC1 signaling, while another RSK inhibitor, BI-D1870, has the opposite effect, causing its activation. This highlights the importance of carefully dissecting the signaling pathways affected by these inhibitors.
Signaling Pathway Overview
Caption: Crosstalk between the MAPK/RSK and PI3K/mTORC1 pathways and the effects of this compound and BI-D1870.
Experimental Protocol for Validating mTORC1 Off-Target Effects
This protocol is designed to determine if the effects of this compound on mTORC1 signaling are independent of its RSK inhibitory activity.
-
Reagents:
-
Cell line of interest
-
This compound and BI-D1870
-
siRNAs targeting RSK1 and RSK2
-
Non-targeting control siRNA
-
Transfection reagent
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-RSK1, anti-RSK2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Transfect cells with siRNAs targeting RSK1/2 or a non-targeting control.
-
After 48-72 hours, confirm RSK knockdown by Western blotting.
-
Treat both control and RSK knockdown cells with this compound, BI-D1870, or vehicle (DMSO).
-
Lyse the cells and perform Western blot analysis for phospho-S6 (Ser235/236) and phospho-4E-BP1 (Thr37/46).
-
Interpretation of Results:
-
If this compound continues to inhibit the phosphorylation of S6 and 4E-BP1 in the RSK knockdown cells, this indicates an RSK-independent, off-target effect on the mTORC1 pathway.
-
Conversely, if BI-D1870 continues to increase the phosphorylation of these proteins in the RSK knockdown cells, this also points to an RSK-independent off-target effect.
-
-
Conclusion
This compound is a valuable tool for studying RSK signaling. However, researchers must be aware of its potential for off-target effects, particularly on the mTORC1 pathway. By employing the rigorous validation strategies outlined in this guide, including direct enzymatic assays, cellular target engagement confirmation, and the use of genetic controls like RNAi, scientists can ensure the reliability and accuracy of their findings. Comparing the effects of this compound with other RSK inhibitors, such as BI-D1870, can further illuminate the specific contributions of RSK and potential off-target signaling pathways to the observed cellular phenotypes. This comprehensive approach to inhibitor validation is essential for robust and reproducible research in the field of signal transduction and drug discovery.
References
- 1. cellsignal.com [cellsignal.com]
- 2. mesoscale.com [mesoscale.com]
- 3. mesoscale.com [mesoscale.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ribosomal S6 Kinase (RSK) Inhibitors for Researchers
In the landscape of kinase drug discovery, Ribosomal S6 Kinases (RSKs) have emerged as critical targets in various therapeutic areas, including oncology and inflammatory diseases. As downstream effectors of the Ras-ERK/MAPK signaling pathway, RSKs play a pivotal role in cell proliferation, survival, and motility.[1][2][3] This guide provides a comparative overview of the potency of several widely studied RSK inhibitors, supported by quantitative data and detailed experimental methodologies to aid researchers in selecting the appropriate tool for their studies.
Potency Comparison of RSK Inhibitors
The inhibitory activity of five prominent RSK inhibitors—BI-D1870, SL0101, LJH685, LJI308, and FMK—has been evaluated against various RSK isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Notes |
| BI-D1870 | 10 - 31 | 20 - 24 | 18 | 15 | ATP-competitive pan-RSK inhibitor.[4][5] |
| SL0101 | - | 89 | No Inhibition | No Inhibition | Selective for RSK1/2.[6][7] |
| LJH685 | 6 | 5 | 4 | - | Potent and selective pan-RSK inhibitor.[8][9] |
| LJI308 | 6 | 4 | 13 | - | Potent pan-RSK inhibitor.[10][11] |
| FMK | - | 15 | No Inhibition | - | Irreversible inhibitor of the C-terminal kinase domain of RSK1/2.[12][13] |
Experimental Methodologies
The IC50 values presented were determined using in vitro kinase assays. While specific parameters can vary between studies, the following protocols outline the general principles of two common assay platforms used for measuring kinase inhibitor potency.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of the kinase. This proximity allows for FRET to occur between the Eu-donor and the Alexa Fluor™-acceptor. When a test compound competes with the tracer for binding to the kinase, the FRET signal is disrupted, leading to a decrease in the emission ratio.
Generalized Protocol:
-
Reagent Preparation: Prepare a 4X solution of the test compound (inhibitor), a 2X solution of the kinase/antibody mixture, and a 4X solution of the fluorescent tracer in the appropriate kinase buffer.
-
Assay Plate Setup: Add 4 µL of the 4X test compound to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Adapta™ Universal Kinase Assay
The Adapta™ assay is a homogeneous, fluorescence-based immunoassay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay involves a kinase reaction followed by an ADP detection step. In the presence of a kinase and ATP, a substrate is phosphorylated, producing ADP. The detection solution contains a europium-labeled anti-ADP antibody, an Alexa Fluor™ 647-labeled ADP tracer, and EDTA to stop the kinase reaction. The ADP produced in the kinase reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.
Generalized Protocol:
-
Reagent Preparation: Prepare a 4X solution of the test compound, a 4X solution of the kinase, and a 2X solution of the substrate and ATP in the appropriate kinase reaction buffer.
-
Assay Plate Setup: Add 2.5 µL of the 4X test compound to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the 4X kinase solution to each well.
-
Reaction Initiation: Add 5 µL of the 2X substrate and ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the 3X detection solution (containing Eu-anti-ADP antibody, Alexa Fluor™ 647 ADP tracer, and EDTA) to each well.
-
Equilibration: Incubate the plate for 30 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Convert the TR-FRET ratios to percent inhibition and plot against the inhibitor concentration to determine the IC50 value.[12]
Visualizing the RSK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.
Caption: The Ras-ERK/MAPK signaling cascade leading to RSK activation.
Caption: A generalized workflow for an in vitro kinase inhibitor assay.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. promega.com [promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - IN [thermofisher.com]
SL 0101-1: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK). Understanding the selectivity of kinase inhibitors is paramount in drug discovery and biomedical research to ensure targeted efficacy and minimize off-target effects. This document presents quantitative data on the interaction of this compound with a broad panel of kinases, detailed experimental methodologies for assessment, and visual representations of relevant signaling pathways and workflows.
Executive Summary
This compound is a potent inhibitor of the RSK family of kinases, with a reported IC50 of 89 nM for RSK2.[1] While it is often described as a selective inhibitor, comprehensive screening against a wide array of kinases reveals a nuanced cross-reactivity profile. Data from a seminal study by Bain et al. (2007) provides a quantitative basis for evaluating its selectivity. This guide synthesizes this information to offer an objective comparison of this compound's performance against other kinases.
Cross-Reactivity Data
The following table summarizes the inhibitory activity of this compound against a panel of 74 kinases, as determined by Bain et al. (2007). The data is presented as the percentage of remaining kinase activity in the presence of 10 µM this compound. A lower percentage indicates stronger inhibition.
| Kinase Family | Kinase Target | Remaining Activity (%) at 10 µM this compound |
| AGC | RSK1 | <5 |
| RSK2 | <5 | |
| MSK1 | 16 | |
| ROCK-II | 23 | |
| PKBα | >50 | |
| SGK1 | >50 | |
| PKA | >50 | |
| PKCα | >50 | |
| PKCδ | >50 | |
| PKCε | >50 | |
| PKCζ | >50 | |
| CAMK | CHK1 | 42 |
| AMPK (hum) | >50 | |
| BRSK2 | >50 | |
| CaMKI | >50 | |
| CaMKIIδ | >50 | |
| CHK2 | >50 | |
| DCAMKL2 | >50 | |
| DAPK2 | >50 | |
| MARK4 | >50 | |
| MELK | >50 | |
| MINK | >50 | |
| MRCKα | >50 | |
| NIM1 | >50 | |
| NUAK2 | >50 | |
| PhKγ1 | >50 | |
| PRAK | >50 | |
| QIK | >50 | |
| SIK | >50 | |
| SNARK | >50 | |
| TSSK1 | >50 | |
| CMGC | CK2α1 | 48 |
| CDK2/CycA | >50 | |
| CDK3/CycE | >50 | |
| CDK5/p25 | >50 | |
| CK1 | >50 | |
| DYRK1A | >50 | |
| DYRK3 | >50 | |
| GSK3α | >50 | |
| GSK3β | >50 | |
| JNK1α1 | >50 | |
| JNK2α2 | >50 | |
| JNK3 | >50 | |
| p38α | >50 | |
| p38β | >50 | |
| p38γ | >50 | |
| p38δ | >50 | |
| ERK1 | >50 | |
| ERK2 | >50 | |
| ERK5 | >50 | |
| ERK8 | >50 | |
| STE | MKK1 | >50 |
| MEK1 | >50 | |
| MKK4 | >50 | |
| MKK5 | >50 | |
| MKK6 | >50 | |
| MKK7 | >50 | |
| MST1 | >50 | |
| MST2 | >50 | |
| MST3 | >50 | |
| MST4 | >50 | |
| PAK4 | >50 | |
| PAK5 | >50 | |
| PAK6 | >50 | |
| YSK1 | >50 | |
| Other | Aurora A | 28 |
| Aurora B | 27 | |
| PLK1 | 41 | |
| BUB1 | >50 | |
| Haspin | >50 | |
| IKKβ | >50 | |
| IKKε | >50 | |
| Pim-1 | 39 | |
| Pim-2 | >50 | |
| Pim-3 | >50 | |
| TBK1 | >50 |
Data extracted from Bain et al., Biochem. J. (2007) 408 (3): 297–315.
Experimental Protocols
The cross-reactivity data presented was generated using a standardized in vitro kinase assay. The following is a representative protocol for such an assay.
Objective: To determine the inhibitory effect of a compound on the activity of a specific protein kinase.
Materials:
-
Kinase: Purified, active recombinant kinase.
-
Substrate: A specific peptide or protein substrate for the kinase, often biotinylated for capture.
-
ATP: Adenosine triphosphate, typically radiolabeled with ³³P ([γ-³³P]ATP) for detection.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity.
-
Stop Reagent: A solution to terminate the kinase reaction, such as phosphoric acid.
-
Filter Plates: Plates with a membrane to capture the phosphorylated substrate.
-
Scintillation Counter: To measure the amount of incorporated radioactivity.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A control with only the solvent (DMSO) is also prepared.
-
Reaction Setup: In a multi-well plate, combine the assay buffer, the kinase, and the test compound or vehicle control.
-
Pre-incubation: Incubate the kinase and compound mixture for a short period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: Stop the reaction by adding the stop reagent.
-
Substrate Capture: Transfer the reaction mixture to a filter plate where the biotinylated substrate is captured by the streptavidin-coated membrane.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of remaining activity in the presence of the inhibitor is calculated relative to the vehicle control.
Visualizing Experimental and Biological Pathways
To further elucidate the context of this compound's activity, the following diagrams illustrate the experimental workflow for assessing kinase cross-reactivity and the canonical RSK signaling pathway.
References
SL 0101-1 in Kinase Assays: A Comparative Guide for Researchers
In the landscape of kinase research and drug development, the use of precise and well-characterized inhibitors is paramount. SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), has emerged as a valuable tool for dissecting the roles of this important kinase family in cellular signaling. This guide provides a comprehensive comparison of this compound with a suitable negative control, kaempferol, supported by experimental data and detailed protocols to aid researchers in designing robust and reliable kinase assays.
Understanding this compound and the Need for a Negative Control
This compound is a kaempferol glycoside that acts as a cell-permeable, reversible, and ATP-competitive inhibitor of the RSK family of serine/threonine kinases, demonstrating selectivity for RSK1 and RSK2 isoforms.[1] Its utility in elucidating the physiological and pathological functions of RSK has been demonstrated in numerous studies, particularly in the context of cancer research where RSK signaling is often dysregulated.[1][2]
To ensure that the observed effects of this compound are specifically due to the inhibition of RSK and not off-target effects, the inclusion of a negative control is crucial. An ideal negative control should be structurally similar to the active compound but lack significant inhibitory activity against the target kinase. In the case of this compound, its aglycone precursor, kaempferol, serves as a pertinent, albeit not entirely inactive, negative control. Kaempferol also exhibits inhibitory activity against RSK2, but with a significantly lower potency compared to this compound, making it a useful tool for comparative analysis.[3][4][5]
Performance Comparison: this compound vs. Kaempferol
The following table summarizes the in vitro inhibitory activity of this compound and kaempferol against RSK2, highlighting the substantial difference in their potency.
| Compound | Target Kinase | IC50 | ATP Concentration | Reference |
| This compound | RSK2 | 89 nM | 100 µM | [1][5] |
| Kaempferol | RSK2 | ~7-15 µM | 10 µM | [4][5] |
Note: IC50 values can vary depending on the specific assay conditions, including the ATP concentration.
The data clearly indicates that this compound is a significantly more potent inhibitor of RSK2 than kaempferol. This difference in potency allows researchers to use kaempferol at concentrations where it is largely inactive against RSK, while this compound exhibits strong inhibition, thereby providing a basis for attributing observed biological effects to RSK inhibition.
Experimental Protocols
In Vitro RSK2 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of compounds like this compound and kaempferol against RSK2.
Materials:
-
Active RSK2 enzyme
-
RSK-specific peptide substrate (e.g., GST-S6)[6]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (this compound, kaempferol) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compounds (this compound and kaempferol) and a DMSO-only control in the kinase assay buffer.
-
Prepare a solution of RSK2 enzyme and the peptide substrate in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compounds or DMSO control to the wells of a 96-well plate.
-
Add 10 µL of the RSK2 enzyme and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for RSK2, if known, or at a standard concentration (e.g., 10-100 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Concepts
To further aid in the understanding of the experimental context and the underlying biological pathways, the following diagrams are provided.
Caption: Logical relationship of a kinase inhibitor and a negative control in an assay.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Caption: The canonical MAPK/ERK signaling pathway leading to RSK activation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Reproducibility of SL 0101-1
For Researchers, Scientists, and Drug Development Professionals
Introduction to SL 0101-1
This compound is a cell-permeable kaempferol glycoside isolated from the tropical plant F. refracta.[1] It functions as a selective and reversible ATP-competitive inhibitor of RSK, with a reported IC50 of 89 nM for RSK2.[1][2][3] Its primary mechanism of action involves the inhibition of the RSK signaling pathway, which plays a crucial role in cell proliferation and survival. Notably, this compound has been shown to inhibit the growth of human breast cancer cell lines, such as MCF-7, while having no effect on normal breast cell lines.[2]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and provides a comparison with other commercially available RSK inhibitors. This data is compiled from various sources and offers a snapshot of the compound's potency and selectivity.
| Compound | Target(s) | IC50 | Cell-Based Assay Performance | Key Findings |
| This compound | RSK1/2 | 89 nM (for RSK2)[1][2][3] | Inhibits proliferation of MCF-7 cells; induces G1 phase cell cycle block.[1][4] | Selective for RSK over other kinases like MEK, Raf, and PKC.[2] |
| BI-D1870 | RSK (pan-inhibitor) | - | Increases p70S6K activation in an RSK-independent manner.[5] | May have off-target effects on mTORC1 signaling.[5] |
| FMK | RSK1/2 (irreversible) | - | - | Binds to the C-terminal kinase domain of RSK.[3] |
| LJI308 | RSK (pan-inhibitor) | RSK1: 6 nM, RSK2: 4 nM, RSK3: 13 nM[3] | - | Potent pan-RSK inhibitor.[3] |
| BIX-02565 | RSK2 | 1 nM[3] | - | A novel and potent inhibitor of RSK2.[3] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the individual research labs, the following outlines the general methodologies employed in studies citing this compound.
Cell-Based Proliferation Assays:
-
Cell Lines: MCF-7 (human breast cancer), MCF-10A (normal human breast epithelial).[6]
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are typically incubated for 48 hours.[6]
-
Analysis: Cell viability is measured using standard methods like MTT or crystal violet staining. The results are often expressed as a percentage of the vehicle-treated cells.[6]
Kinase Inhibition Assays:
-
Method: In vitro kinase assays are performed using purified recombinant RSK protein.
-
Substrate: A known RSK substrate is used.
-
Detection: The assay measures the phosphorylation of the substrate in the presence of varying concentrations of the inhibitor. The IC50 value is then determined.
Cell Cycle Analysis:
-
Method: Flow cytometry is used to analyze the cell cycle distribution.
-
Staining: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Inhibition of the RSK signaling pathway by this compound.
Caption: A generalized workflow for evaluating the effects of this compound.
Discussion on Reproducibility and Alternatives
The consistent reporting of this compound's inhibitory effect on RSK and cancer cell proliferation across multiple studies suggests a degree of reproducibility in its fundamental activity. However, researchers should be aware of potential variability. For instance, one study noted that this compound has a high EC50 in cells, indicating potentially poor cellular activity under certain conditions.[5] Furthermore, some studies have highlighted the off-target effects of other RSK inhibitors like BI-D1870, emphasizing the need for careful validation and the use of multiple chemical probes to confirm findings.[5]
For researchers seeking alternatives, a range of RSK inhibitors with different properties are available. LJI308 and BIX-02565, for example, offer higher potency against specific RSK isoforms.[3] The choice of inhibitor will depend on the specific research question, the cell types being studied, and the desired level of isoform specificity.
Conclusion
This compound remains a valuable tool for studying the role of the RSK signaling pathway in cellular processes, particularly in cancer biology. The available data indicates a consistent inhibitory effect on RSK and a corresponding anti-proliferative effect in specific cancer cell lines. While dedicated reproducibility studies are lacking, the collective evidence from numerous independent investigations provides a solid foundation for its use in research. As with any chemical probe, researchers are encouraged to carefully consider the experimental context and, where possible, use orthogonal approaches to validate their findings.
References
SL 0101-1: A Comparative Analysis of its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), across various cancer cell lines. Its performance is benchmarked against other known RSK inhibitors, supported by experimental data and detailed protocols for key assays.
Abstract
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family, specifically targeting RSK1 and RSK2.[1] It has demonstrated anti-proliferative effects in several cancer cell lines, most notably inducing a G1 phase cell cycle block in the MCF-7 human breast cancer cell line.[1] This guide synthesizes available data on the efficacy of this compound and compares it with other RSK inhibitors to provide a valuable resource for cancer research and drug development.
Data Presentation
Comparative Efficacy of RSK Inhibitors (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected RSK inhibitors in various cancer cell lines. This data provides a quantitative comparison of their anti-proliferative activities.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | MCF-7 | Breast Cancer | 45.6 µM | [1] |
| HCC70 | Breast Cancer | 15 µM | [1] | |
| PMD-026 | TNBC Cell Lines | Triple-Negative Breast Cancer | 0.2 - 6.2 µM | [2] |
| Kaempferol | MDA-MB-231 | Triple-Negative Breast Cancer | 43 µM | [3] |
| BT474 | Breast Cancer | >100 µM | [3] | |
| T47D | Breast Cancer | 123 µg/mL | [4] | |
| MCF-7 | Breast Cancer | 132 µg/mL | [4] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25.01 µg/mL | [4] | |
| SW480 | Colorectal Cancer | 50 µM | [4] | |
| HCT116 | Colorectal Cancer | 50 µM | [4] | |
| HCT-15 | Colorectal Cancer | 50 µM | [4] | |
| Huh7 | Liver Cancer | 4.75 µM | [4] | |
| PANC-1 | Pancreatic Cancer | 78.75 µM | [5] | |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 µM | [5] | |
| Eriodictyol | A549 | Lung Cancer | 50 µM | [6] |
| BIX 02565 | - | - | 1.1 nM (Biochemical Assay) | [7] |
Note: IC50 values can vary depending on the assay conditions and cell line. Direct comparison should be made with caution, especially between biochemical and cell-based assays.
Mechanism of Action: Targeting the Ras/MEK/ERK/RSK Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting RSK, a key downstream effector of the Ras/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and growth. The diagram below illustrates the signaling cascade and the point of inhibition by this compound.
Caption: The Ras/MEK/ERK/RSK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other RSK inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated RSK, total RSK, cyclin D1, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a novel anti-cancer compound like this compound.
Caption: A typical experimental workflow for assessing the efficacy of an anti-cancer compound.
Conclusion
This compound demonstrates significant anti-proliferative activity in specific cancer cell lines, particularly in breast cancer, by targeting the RSK signaling pathway. The provided data and experimental protocols offer a foundation for further investigation and comparison with other RSK inhibitors. The development of more potent and specific RSK inhibitors, such as PMD-026, highlights the therapeutic potential of targeting this kinase in cancer treatment. Further studies are warranted to expand the evaluation of this compound across a broader range of cancer cell lines and in preclinical models to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
SL-0101-1 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL-0101-1 is a selective, cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] RSK proteins are key downstream effectors of the Ras-MEK-ERK signaling pathway and are implicated in the regulation of cell proliferation, survival, and motility. Their overexpression and activation have been linked to various cancers, making them an attractive target for therapeutic intervention. This guide provides a comparative analysis of the performance of SL-0101-1 and its analogs, both as single agents and in the context of combination therapies, supported by available preclinical data. Due to the limited availability of direct combination studies involving SL-0101-1, this guide also incorporates data from other RSK inhibitors to provide a broader perspective on the potential of this drug class in combination regimens.
Mechanism of Action: The RSK Signaling Pathway
SL-0101-1 and its analogs exert their effects by inhibiting the N-terminal kinase domain of RSK1 and RSK2. This inhibition is competitive with ATP and highly specific, with minimal effects on other closely related kinases. The Ras-MEK-ERK-RSK signaling cascade plays a crucial role in transmitting signals from cell surface receptors to the nucleus, ultimately influencing gene expression and cellular processes vital for cancer progression.
References
A Comparative Review of SL 0101-1: Efficacy and Specificity in Ribosomal S6 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), with other notable RSK inhibitors. The information presented herein is curated from peer-reviewed literature and is intended to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a naturally derived, first-generation RSK inhibitor with notable specificity for RSK1 and RSK2 isoforms. It has demonstrated efficacy in preclinical cancer models, particularly in breast cancer, by inducing cell cycle arrest and inhibiting proliferation. However, its therapeutic potential is hampered by poor pharmacokinetic properties, including a short in vivo half-life. This guide compares the efficacy and specificity of this compound against other well-documented RSK inhibitors, namely BI-D1870, LJI308, and the clinical-stage compound PMD-026.
Comparative Efficacy and Specificity of RSK Inhibitors
The inhibitory activity of this compound and its counterparts against the four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4) is a critical determinant of their therapeutic window and potential off-target effects.
| Inhibitor | Target(s) | IC50 (RSK1) | IC50 (RSK2) | IC50 (RSK3) | IC50 (RSK4) | Key Characteristics |
| This compound | RSK1/2 | Not consistently reported | 89 nM[1] | Inactive[2] | Inactive[2] | Selective for RSK1/2; poor in vivo stability (<30 min half-life)[3] |
| BI-D1870 | Pan-RSK | 31 nM[4][5] | 24 nM[4][5] | 18 nM[4][5] | 15 nM[4][5] | Potent pan-RSK inhibitor; also inhibits other kinases like PLK1 and Aurora B[1] |
| LJI308 | Pan-RSK | Not specified | Not specified | Not specified | Not specified | Reported to be more selective than BI-D1870; effective against triple-negative breast cancer (TNBC) cells[6] |
| PMD-026 | Pan-RSK | Not specified | Not specified | Not specified | Not specified | Orally bioavailable; in clinical trials for breast cancer; overcomes resistance to CDK4/6 inhibitors[4][7][8][9][10] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., ATP concentration). The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and other RSK inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on enzyme activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
General Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant RSK isoforms are used as the enzyme source. A synthetic peptide substrate, such as "Crosstide" (GRPRTSSFAEG), is commonly employed.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 10-30 minutes).
-
Termination: The reaction is stopped, typically by adding a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. For ELISA-based assays, a specific antibody that recognizes the phosphorylated substrate is used for detection.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (GI50 or IC50).
Cell Line: MCF-7 (human breast adenocarcinoma cell line) is frequently used to evaluate this compound.
General Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays quantify metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The GI50/IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To investigate whether an inhibitor induces cell cycle arrest at a specific phase.
General Protocol:
-
Cell Treatment: MCF-7 cells are treated with the inhibitor (e.g., this compound) at a specific concentration for a defined time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all cells are included in the analysis.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, which permeabilizes the cell membrane and preserves the cellular structures. This step is usually performed on ice for at least 30 minutes.
-
Staining: The fixed cells are stained with a fluorescent DNA-intercalating agent, most commonly propidium iodide (PI). RNase A is also added to degrade RNA and ensure that only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is presented as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. Software is used to quantify the percentage of cells in each phase. This compound has been shown to induce a G1 phase cell cycle block in MCF-7 cells[11][12].
In Vivo Xenograft Model
This preclinical model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously or orthotopically (into the mammary fat pad for breast cancer models) into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound) via a specific route (e.g., intraperitoneal or oral), at a defined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor size is measured regularly with calipers, and the tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by inhibiting RSK, a key downstream effector of the Ras/MAPK signaling pathway. Understanding this pathway and the experimental workflows to study it is crucial for evaluating the mechanism of action of RSK inhibitors.
MAPK/ERK/RSK Signaling Pathway
The mitogen-activated protein kinase (MAPK) cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival. RSK is directly activated by ERK1/2.
Experimental Workflow for Target Validation
This workflow illustrates the steps taken to confirm that the effects of this compound are indeed mediated through the inhibition of RSK.
Concluding Remarks
This compound has been a valuable tool for elucidating the role of RSK in cancer biology. Its high specificity for RSK1/2 makes it a useful research compound for distinguishing the functions of these isoforms from RSK3 and RSK4. However, its poor pharmacokinetic profile limits its direct clinical applicability.
In comparison, BI-D1870 offers potent pan-RSK inhibition but with known off-target effects that need to be considered when interpreting experimental results. Newer generation inhibitors like LJI308 and PMD-026 represent significant advancements, with improved selectivity and drug-like properties. PMD-026, in particular, as an orally bioavailable compound in clinical development, highlights the therapeutic potential of targeting the RSK pathway.
For researchers, the choice of inhibitor will depend on the specific research question. This compound remains a relevant tool for studying RSK1/2-specific functions, while pan-RSK inhibitors are necessary for investigating the role of all four isoforms. The development of more specific and potent RSK inhibitors will undoubtedly continue to advance our understanding of their role in health and disease and may lead to new therapeutic strategies for cancer and other disorders.
References
- 1. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of RSK with the novel small-molecule inhibitor LJI308 overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting RSK Kinase with PMD-026: A Promising Strategy for Triple Negative Breast Cancer Therapy [synapse.patsnap.com]
- 9. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of SL 0101-1: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK) used in cancer cell proliferation research.[1] Adherence to these procedures is vital to ensure a safe laboratory environment and to comply with hazardous waste regulations.
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[2] This ensures that the chemical is handled, treated, and disposed of in a manner that is safe for both human health and the environment. The following procedures outline the necessary steps to be taken within the laboratory to prepare this compound waste for collection by a certified hazardous waste management company.
Key Chemical and Safety Data
A summary of the key identifiers and storage information for this compound is provided in the table below.
| Property | Value |
| CAS Number | 77307-50-7[1] |
| Molecular Formula | C25H24O12[1] |
| Molecular Weight | 516.46 g/mol |
| Storage | Store at -20°C[3] |
| Synonym | 3-[(3,4-di-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-[4] |
Experimental Protocols: Waste Disposal Workflow
The proper disposal of this compound involves a series of steps to ensure the waste is correctly segregated, contained, and labeled prior to collection.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated, compatible, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including experimental residues and stock solutions, should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
2. Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically resistant containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include any solvents used in the solution.
3. Temporary Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
Keep containers tightly sealed when not in use.
4. Scheduling and Documentation:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Complete all required waste disposal forms and documentation as per your institution's and local regulations.
5. Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area and follow your laboratory's established spill response protocol.
-
Use appropriate absorbent materials for liquid spills and decontaminate the affected area.
-
Collect all spill cleanup materials in a designated hazardous waste container and label it accordingly.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
References
Essential Safety and Operational Protocols for Handling SL 0101-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SL 0101-1, a selective inhibitor of ribosomal S6 kinase (RSK). Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Chemical and Physical Properties
This compound is a crystalline solid with limited solubility in water, but it is soluble in DMSO and ethanol. It is identified by CAS Number 77307-50-7.[1][2]
| Property | Value | Source |
| Molecular Weight | 516.46 g/mol | [2][3] |
| Formula | C25H24O12 | [2][3] |
| Purity | ≥95% (HPLC) | [3] |
| Storage Temperature | -20°C | [3][4] |
| IC50 for RSK2 | 89 nM | [3][4] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or latex, and inspect them for any tears or holes before use.
-
Respiratory Protection: A NIOSH-approved respirator may be required, especially when handling the powder form or in poorly ventilated areas. Consult the specific Safety Data Sheet (SDS) for detailed respiratory protection requirements.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
-
Receiving and Storage: Upon receipt, immediately transfer the compound to a freezer set at -20°C for storage.[3][4]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Stock Solutions: Prepare stock solutions using DMSO or ethanol.[2] Due to limited long-term stability in solution, it is recommended to use freshly prepared solutions.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Acclimatization: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of sterile-filtered DMSO to the powder to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 0.516 mg of this compound in 1 ml of DMSO.
-
Vortexing: Gently vortex the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Safety Workflow for Handling Potent Compounds
The following diagram illustrates the general workflow for safely handling a potent chemical compound like this compound in a laboratory setting.
Caption: General laboratory workflow for the safe handling of potent chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
